molecular formula C6H12O5 B102204 Methyl 2,2,2-trimethoxyacetate CAS No. 18370-95-1

Methyl 2,2,2-trimethoxyacetate

Número de catálogo: B102204
Número CAS: 18370-95-1
Peso molecular: 164.16 g/mol
Clave InChI: QTABOWCQAPYNPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2,2,2-trimethoxyacetate (CAS 18370-95-1) is an organic ester with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol. It is characterized as a liquid with a density of approximately 1.092 g/cm³ and a boiling point of 189.2°C at 760 mmHg . The compound is a derivative of acetic acid where the hydrogen atoms of the methyl group have been fully substituted with methoxy groups, forming a trimethoxyacetate ester. This unique structure makes it a valuable building block and specialist reagent in synthetic organic chemistry. Its primary research applications include its use as a starting material or intermediate in multi-step synthesis. The compound can act as a masked carboxylic acid or aldehyde precursor, and its reactivity has been utilized in specific synthetic routes, such as the preparation of α-keto esters and other complex molecules . Researchers value this compound for exploring new synthetic methodologies and developing pharmaceuticals or fine chemicals. From a safety perspective, the material is classified with a warning signal word and is known to cause serious eye irritation (Hazard Statement H319) . It is essential to handle it with appropriate personal protective equipment. This compound is intended for research and development purposes in a controlled laboratory setting. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2,2,2-trimethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTABOWCQAPYNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503479
Record name Methyl trimethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18370-95-1
Record name Methyl trimethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2,2-trimethoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trimethoxyacetate is a carboxylic acid ester characterized by a central carbon atom bonded to three methoxy groups and a methyl ester functionality. Its unique orthoester-like structure suggests potential applications in organic synthesis and medicinal chemistry, where the strategic introduction of methyl and methoxy groups can influence a molecule's physicochemical and biological properties. This document provides a detailed overview of the known physical, chemical, and safety data for this compound, along with a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, application in reactions, and for the prediction of its behavior in various chemical environments.

Physical Properties
PropertyValueSource
Molecular Formula C6H12O5[1]
Molecular Weight 164.16 g/mol [1]
Appearance Colorless liquid
Density 1.129 g/mL at 25 °C[1]
Boiling Point 70 °C at 8 Torr[1]
Flash Point 82 °C[1]
Refractive Index n20/D 1.413[1]
Chemical Identifiers
IdentifierValueSource
CAS Number 18370-95-1[1]
SMILES COC(=O)C(OC)(OC)OC
InChI InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3

Chemical Reactivity and Stability

While specific reactivity studies on this compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from its structural features, namely the ester and orthoester-like functionalities.

Hydrolysis: Like other esters, this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester will likely hydrolyze to form 2,2,2-trimethoxyacetic acid and methanol. The orthoester-like moiety may also be sensitive to acidic conditions, potentially leading to further decomposition.

  • Base-Catalyzed Saponification: Treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, is expected to yield the corresponding carboxylate salt (sodium or lithium 2,2,2-trimethoxyacetate) and methanol. The general mechanism for ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Stability: The compound should be stored in a cool, dry place away from strong acids, strong bases, and oxidizing agents to prevent decomposition.

Experimental Protocols

The following section details a published experimental protocol for the synthesis of this compound.

Synthesis of this compound

This protocol describes a two-step synthesis starting from methyl 2,2-dichloro-2-methoxyacetate.

Step 1: Reaction with Methanol and Pyridine

  • Materials:

    • Methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 eq.)

    • Anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 eq.)

    • Anhydrous pyridine (49.10 g, 621.4 mmol, 50.20 mL, 2.5 eq.)

    • Anhydrous ether (150 mL)

  • Procedure: a. Add methyl 2,2-dichloro-2-methoxyacetate to a 500 mL round bottom flask. b. Cool the reaction flask to 0 °C in an ice bath. c. Slowly add anhydrous methanol over 5 minutes with stirring. d. Immediately dilute the reaction mixture with anhydrous ether. e. Maintaining the temperature at 0 °C, slowly add anhydrous pyridine through a constant pressure dropping funnel over 1 hour. f. After the addition is complete, continue to stir the reaction mixture rapidly at 0 °C for 30 minutes. g. Stop stirring and allow the mixture to stand at room temperature for 72 hours, during which long, white, needle-like crystals will form. h. Filter the mixture through a fritted glass filter and wash the collected solid with ether. i. Concentrate the filtrate by rotary evaporation under reduced pressure to yield a light yellow oil.

Step 2: Reaction with Pyrrolidine and Purification

  • Materials:

    • Light yellow oil from Step 1

    • Pyrrolidine (25 mL)

  • Procedure: a. Cool the oily substance to 0 °C in an ice bath. b. Add pyrrolidine dropwise through a constant pressure dropping funnel under rapid stirring over a period of 20 minutes. The solution will rapidly change to a yellow-orange color. c. After the addition, continue stirring at 0 °C for 30 minutes. d. Perform vacuum distillation to recover unreacted pyrrolidine and ethanol at 40 Torr and 28 °C. e. Collect the final product, this compound, at 2 Torr and 58 °C as a colorless liquid (yield: 44 g, 80%).

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (400 MHz, DMSO-d6): δ 3.80 (s, 3H), 3.30 (s, 9H).

  • Mass Spectrometry (EI): Molecular ion peak (M+) at m/z 145.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a logical diagram of the potential relevance of methylated compounds in drug discovery.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Final Product Formation and Purification start Methyl 2,2-dichloro-2-methoxyacetate reaction1 Reaction at 0 °C, then 72h at RT start->reaction1 reagents1 Anhydrous Methanol Anhydrous Pyridine Anhydrous Ether reagents1->reaction1 workup1 Filtration and Concentration reaction1->workup1 intermediate Light Yellow Oil Intermediate workup1->intermediate reaction2 Reaction at 0 °C intermediate->reaction2 reagents2 Pyrrolidine reagents2->reaction2 purification Vacuum Distillation reaction2->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Drug_Discovery_Relevance Relevance of Methylation in Drug Discovery cluster_properties Molecular Properties cluster_outcomes Potential Pharmacological Outcomes methylation Introduction of Methyl Groups (e.g., via methylated synthons) physicochem Altered Physicochemical Properties (Solubility, Lipophilicity) methylation->physicochem conformation Modified Molecular Conformation methylation->conformation metabolism Increased Metabolic Stability methylation->metabolism pk_pd Improved Pharmacokinetics (PK) and Pharmacodynamics (PD) physicochem->pk_pd binding Enhanced Binding Affinity and Selectivity conformation->binding activity Modulated Biological Activity pk_pd->activity binding->activity metabolism->pk_pd

References

An In-depth Technical Guide to Methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2,2,2-trimethoxyacetate, a unique orthoester with potential applications in organic synthesis and drug development. This document consolidates its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and available spectral data. While direct biological activity and specific roles in signaling pathways have not been extensively documented in publicly available literature, this guide explores its role as a potential protecting group, a common application for orthoesters in the synthesis of complex molecules.

Chemical Identifiers and Physicochemical Properties

This compound is an organic compound classified as an orthoester. Its unique structure, featuring three methoxy groups attached to the alpha-carbon, imparts specific chemical properties that are of interest in synthetic chemistry.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 18370-95-1[1]
Molecular Formula C₆H₁₂O₅
IUPAC Name This compound
Synonyms Methyl trimethoxyacetate, 2,2,2-Trimethoxyacetic acid methyl ester

Table 2: Physicochemical Properties of this compound

PropertyValue
Molar Mass 164.16 g/mol [1]
Density 1.129 g/mL at 25 °C[1]
Boiling Point 70 °C at 8 Torr[1]
Flash Point 82 °C[1]
Refractive Index (n20/D) 1.413[1]

Synthesis of this compound: An Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

2.1. Materials and Equipment

  • Methyl 2,2-dichloro-2-methoxyacetate

  • Anhydrous methanol

  • Anhydrous pyridine

  • Anhydrous ether

  • Pyrrolidine

  • Round bottom flask (500 mL)

  • Constant pressure dropping funnel

  • Ice bath

  • Stirring apparatus

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

  • Mesoporous glass filter

  • NMR spectrometer

  • Mass spectrometer

2.2. Procedure

  • Add methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 eq.) to a 500 mL round bottom flask.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 eq.) over 5 minutes with stirring.

  • Immediately dilute the reaction mixture with anhydrous ether (150 mL).

  • Maintaining the reaction temperature at 0 °C, slowly add anhydrous pyridine (49.10 g, 621.4 mmol, 50.20 mL, 2.5 eq.) through a constant pressure dropping funnel over 1 hour.

  • After the addition is complete, continue to stir the reaction mixture rapidly at 0 °C for 30 minutes.

  • Stop stirring and allow the mixture to stand at room temperature for 72 hours, during which long, white, needle-like crystals will form.

  • Filter the mixture through a mesoporous glass filter and wash the collected solid with ether.

  • Concentrate the filtrate by rotary evaporation under reduced pressure to yield a light yellow oil.

  • Cool the oily substance again to 0 °C in an ice bath.

  • Add pyrrolidine (25 mL) dropwise through a constant pressure dropping funnel under rapid stirring over a period of 20 minutes. The solution will rapidly change to a yellow-orange color.

  • After the addition, continue stirring the mixture at 0 °C for 30 minutes.

  • Perform subsequent decompression distillation to recover unreacted pyrrolidine and ethanol at 40 Torr and 28 °C.

  • Collect the final target product, this compound, at 2 Torr and 58 °C as a colorless liquid (44 g, 80% yield).

2.3. Characterization

  • Nuclear Magnetic Resonance (NMR): The product can be characterized by ¹H NMR (400 MHz, DMSO-d₆): δ 3.80 (s, 3H), 3.30 (s, 9H).

  • Mass Spectrometry (MS): Electron Ionization (EI) analysis should show a molecular ion peak (M⁺) of 145, corresponding to the molecular formula C₅H₉O₅ (loss of a methyl group is common for orthoesters).

Spectroscopic Data

Table 3: Spectroscopic Data

Technique This compound Methyl Acetate (for comparison)
¹H NMR (ppm) δ 3.80 (s, 3H, -COOCH₃), 3.30 (s, 9H, -C(OCH₃)₃)δ 3.67 (s, 3H, -COOCH₃), 2.05 (s, 3H, -COCH₃)[2][3]
Mass Spectrum (m/z) Expected M⁺ at 164, with a significant peak at 145 (M-CH₃)74 (M⁺), 59, 43[4]
Infrared (IR) (cm⁻¹) Expected strong C-O stretching bands.~1746 (C=O stretch), ~1240 (C-O stretch)[5]

Potential Applications in Drug Development and Organic Synthesis

Orthoesters are known for their utility as protecting groups for carboxylic acids in multi-step organic synthesis.[6] This is a critical function in drug development where complex molecules with multiple functional groups are often assembled. The orthoester group is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to regenerate the carboxylic acid.[6]

4.1. The Role of Orthoesters as Protecting Groups

The general mechanism for the protection of a carboxylic acid as an orthoester and its subsequent deprotection is a fundamental concept in synthetic organic chemistry. This strategy allows for chemical modifications on other parts of a molecule without affecting the carboxylic acid moiety.

G cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Orthoester_Formation Reaction with Alcohol (R'OH) and Acid Catalyst Carboxylic_Acid->Orthoester_Formation + 3 R'OH, H⁺ Protected_Acid Orthoester (R-C(OR')₃) Orthoester_Formation->Protected_Acid Further_Reactions Further Reactions (Stable to Base/Nucleophiles) Protected_Acid->Further_Reactions Deprotection_Step Mild Aqueous Acid (H₃O⁺) Further_Reactions->Deprotection_Step Regenerated_Acid Carboxylic Acid (R-COOH) Deprotection_Step->Regenerated_Acid

Caption: Workflow of Carboxylic Acid Protection using an Orthoester.

4.2. Logical Workflow for Utilizing this compound

Based on its structure, this compound can be envisioned as a reagent in synthetic workflows, potentially for the introduction of a trimethoxymethyl group or as a precursor in other chemical transformations.

G Start This compound Synthetic_Application Application in Organic Synthesis Start->Synthetic_Application Protecting_Group Protecting Group Chemistry Synthetic_Application->Protecting_Group Precursor Precursor for other Functional Groups Synthetic_Application->Precursor Drug_Development Potential Role in Drug Development Protecting_Group->Drug_Development Precursor->Drug_Development Complex_Molecule_Synthesis Synthesis of Complex Molecules Drug_Development->Complex_Molecule_Synthesis

Caption: Potential Synthetic Utility of this compound.

Conclusion

This compound is a readily synthesizable orthoester with well-defined chemical and physical properties. While its direct biological applications are not yet established, its value as a synthetic intermediate, particularly in the context of protecting group chemistry, suggests its potential utility in the multi-step synthesis of complex bioactive molecules and pharmaceuticals. Further research into the reactivity and potential biological interactions of this compound is warranted to fully explore its applications in drug discovery and development.

References

molecular structure and formula of methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Formula

Methyl 2,2,2-trimethoxyacetate is an organic compound with the systematic IUPAC name this compound. It is a methyl ester derivative of trimethoxyacetic acid.

Molecular Formula: C₆H₁₂O₅

Molecular Weight: 164.16 g/mol

Structure:

SMILES String: COC(=O)C(OC)(OC)OC

Data Presentation

This section summarizes the available quantitative data for this compound in a structured format for easy reference and comparison.

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₆H₁₂O₅N/A
Molecular Weight164.16 g/mol N/A
AppearanceColorless liquidPredicted
Boiling Point70 °C @ 8 TorrN/A
Density1.129 g/mL at 25 °CN/A
Refractive Indexn20/D 1.413N/A
Table 2: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
3.80Singlet3H-COOCH₃DMSO-d₆
3.30Singlet9H-C(OCH₃)₃DMSO-d₆
Table 3: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~168C=O (ester carbonyl)
~115C(OCH₃)₃
~52-COOCH₃
~51-C(OCH₃)₃
Table 4: Predicted Mass Spectrometry Data
m/zPredicted Fragment Ion
164[M]⁺ (Molecular Ion)
133[M - OCH₃]⁺
105[M - COOCH₃]⁺
75[C(OCH₃)₃]⁺
59[COOCH₃]⁺
Table 5: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2950-2850C-HStretching
~1750C=OStretching (Ester)
~1250-1050C-OStretching (Ester and Ether)

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 2,2-dichloro-2-methoxyacetate.

Materials:

  • Methyl 2,2-dichloro-2-methoxyacetate

  • Anhydrous Methanol

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether

  • Round-bottom flask (500 mL)

  • Constant pressure dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add methyl 2,2-dichloro-2-methoxyacetate (1.0 eq).

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Methanol Addition: With stirring, slowly add anhydrous methanol (3.0 eq) to the flask over 5 minutes.

  • Dilution: Immediately dilute the reaction mixture with anhydrous diethyl ether (150 mL).

  • Pyridine Addition: While maintaining the temperature at 0 °C, slowly add anhydrous pyridine (2.5 eq) through a constant pressure dropping funnel over a period of 1 hour.

  • Reaction: Continue to stir the reaction mixture rapidly at 0 °C for 30 minutes after the addition of pyridine is complete.

  • Work-up:

    • Stop stirring and allow the mixture to stand at room temperature.

    • Filter the mixture to remove any solid precipitate.

    • Wash the collected solid with diethyl ether.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation under reduced pressure to yield this compound as a colorless liquid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to determine chemical shifts, multiplicities, and integration.

Mass Spectrometry (MS):

  • Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquire the mass spectrum over an appropriate m/z range.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of a neat liquid film of this compound using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Methyl 2,2-dichloro-2-methoxyacetate in Round-Bottom Flask methanol Add Anhydrous Methanol at 0 °C start->methanol 1. ether Add Anhydrous Diethyl Ether methanol->ether 2. pyridine Add Anhydrous Pyridine dropwise at 0 °C ether->pyridine 3. stir Stir at 0 °C for 30 min pyridine->stir 4. filter Filter Mixture stir->filter Proceed to Work-up concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate 5. distill Vacuum Distillation concentrate->distill 6. product Final Product: This compound distill->product 7.

Caption: Synthesis and Purification Workflow.

An In-depth Technical Guide to the Spectral Analysis of Methyl 2,2,2-Trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,2,2-trimethoxyacetate is an organic compound of interest in various chemical research and development sectors. A thorough understanding of its molecular structure and properties is crucial for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure of such molecules. This guide provides a detailed overview of the expected spectral data for this compound and outlines the general experimental protocols for acquiring this data.

Predicted Spectral Data

Structure of this compound:

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8Singlet3H-C(=O)OCH₃
~3.4Singlet9H-C(OCH₃ )₃
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (ppm)Assignment
~168C =O
~100-C (OCH₃)₃
~53-C(=O)OCH₃
~51-C(O CH₃)₃
Table 3: Predicted IR Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850Medium-StrongC-H stretch (from -OCH₃ groups)
~1750StrongC=O stretch (ester)
~1250-1050StrongC-O stretch (ester and ether linkages)
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zInterpretation
164[M]⁺ (Molecular Ion)
133[M - OCH₃]⁺
105[M - COOCH₃]⁺
75[C(OCH₃)₃]⁺
59[COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

    • The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the analyte signals.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Reference the chemical shifts to the internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film between the plates.

    • Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the liquid is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample holder (for transmission) or the ATR accessory into the sample compartment of the IR spectrometer.

    • Collect a background spectrum of the empty sample holder or clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • For a volatile liquid, the sample can be introduced via direct injection into the ion source or through a gas chromatograph (GC-MS).

    • Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a "soft" ionization technique that typically produces the molecular ion with minimal fragmentation.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides clues about the molecule's structure.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Compound This compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare Neat Liquid Film Compound->IR_Prep MS_Prep Dilute for GC/LC or Direct Infusion Compound->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for obtaining and analyzing spectral data for a chemical compound.

Navigating the Safety Landscape of Methyl Trimethylacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides safety and handling information for Methyl Trimethylacetate (CAS No. 598-98-1), also known as methyl pivalate. No specific safety data could be found for "methyl 2,2,2-trimethoxyacetate," and it is presumed that this was a typographical error in the user's request. Researchers, scientists, and drug development professionals should treat this information as a safety reference for the specified compound, exercising due diligence and caution.

This technical guide offers a comprehensive overview of the safety and handling precautions for methyl trimethylacetate, a highly flammable and harmful chemical. The following sections detail its hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory environment.

GHS Hazard Classification and Identification

Methyl trimethylacetate is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to understand these classifications to implement appropriate safety measures.

GHS Classification:

  • Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[1]

  • Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)

Signal Word: Danger

Hazard Pictograms:

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H302: Harmful if swallowed.

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes measures for prevention, response, storage, and disposal.[1]

Physicochemical and Toxicological Data

A summary of the key quantitative data for methyl trimethylacetate is presented in the table below for easy reference and comparison.

PropertyValueReference
Physical State Liquid
Appearance Clear, colorless liquid[2]
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Boiling Point 101 °C (214 °F)
Flash Point 6 °C (42.8 °F) - closed cup
Density 0.873 g/mL at 25 °C[3]
Vapor Pressure 33.9 mmHg at 20 °C[2]
LD50 Oral (Rat) 1563 mg/kg[1]
LD50 Dermal (Rat) >2000 mg/kg[1]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.

Safe Handling and Experimental Protocols

Adherence to strict experimental protocols is paramount when working with methyl trimethylacetate to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Work with methyl trimethylacetate should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1] Explosion-proof electrical, ventilating, and lighting equipment must be used.[1]

  • Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, all containers and receiving equipment must be grounded and bonded.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling methyl trimethylacetate.

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber, should be worn.[4] It is essential to inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, flame-retardant antistatic protective clothing is recommended.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

General Handling Precautions
  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1]

  • Use only non-sparking tools to prevent ignition of flammable vapors.[1]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4]

  • Keep away from incompatible materials such as oxidizing agents.[1]

  • The storage area should be locked to restrict access.[4]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Wear appropriate personal protective equipment.[5]

  • Environmental Precautions: Prevent product from entering drains.

  • Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place in a suitable container for disposal.[5] Ensure adequate ventilation.[5]

Visualized Workflows

To further clarify the safe handling procedures, the following diagrams illustrate the logical flow of operations.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_ground Ground Equipment prep_setup->prep_ground handle_dispense Dispense Chemical prep_ground->handle_dispense handle_react Perform Reaction handle_dispense->handle_react handle_monitor Monitor Experiment handle_react->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Workspace cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose spill_response_workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE for Spill Cleanup alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Absorbed Material contain->cleanup dispose Dispose of Waste in a Sealed Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

References

Topic: Stability and Storage Conditions for Methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability profile and recommended storage conditions for methyl 2,2,2-trimethoxyacetate. As specific experimental stability data for this compound is limited, this document extrapolates from the well-established chemical principles governing orthoesters, the functional class to which it belongs.

Introduction: The Orthoester Functional Group

This compound is an organic compound featuring an orthoester functional group. Orthoesters are defined by a central carbon atom bonded to three alkoxy (-OR) groups, with a general formula of RC(OR')₃.[1][2][3] This structure imparts a distinct reactivity profile. The most critical characteristic of orthoesters is their high sensitivity to acid-catalyzed hydrolysis, a reaction that readily cleaves the molecule.[2][3] Conversely, they exhibit significant stability in neutral or basic (alkaline) conditions.[1][3]

The reactivity of an orthoester is also influenced by its substituents. Electron-deficient groups tend to make the orthoester more inert and stable, even at low pH, whereas electron-rich groups can render the orthoester prone to hydrolysis even under neutral conditions.[4][5]

Predicted Stability Profile

The stability of this compound can be predicted based on the general behavior of orthoesters. The primary mode of degradation is expected to be hydrolysis.

Hydrolytic Stability

The principal degradation pathway for this compound is acid-catalyzed hydrolysis. In the presence of water and an acid catalyst, the orthoester will hydrolyze to form methyl acetate and two equivalents of methanol.[2] This reaction is generally irreversible.[4] The rate of hydrolysis is significantly accelerated in acidic environments compared to neutral or basic ones.

Table 1: Predicted Qualitative Hydrolytic Stability

pH ConditionPredicted StabilityExpected Primary Degradation Products
Acidic (pH < 7) Low (prone to rapid degradation)Methyl Acetate, Methanol
Neutral (pH ≈ 7) Moderate (slow hydrolysis can occur with moisture)Methyl Acetate, Methanol
Basic (pH > 7) High (generally stable)None expected
Thermal Stability

While orthoesters are generally stable at room temperature when stored under anhydrous conditions, elevated temperatures can promote degradation.[6] For poly(ortho esters), a related class of materials, thermal degradation has been observed at temperatures as low as 40°C.[7] Heat will likely accelerate the rate of hydrolysis, especially in the presence of trace moisture or acidic impurities. Therefore, storage in a cool environment is recommended.

Photostability

Recommended Storage Conditions

To ensure the chemical integrity and purity of this compound, adherence to proper storage conditions is critical. The following recommendations are based on the compound's susceptibility to moisture and acid-catalyzed hydrolysis.

Table 2: Recommended Storage and Handling Summary

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place. For long-term storage, refrigeration (2-8°C) is advisable.To minimize the rate of thermal degradation and slow potential hydrolytic reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent exposure to atmospheric moisture and CO₂, which can form carbonic acid in solution. Storage under argon has been shown to provide good protection for sensitive poly(ortho esters).[7]
Container Use a tightly sealed, dry, opaque container (e.g., amber glass vial with a secure cap).To protect from moisture and light.
Incompatible Materials Store away from acids, strong oxidizing agents, and sources of moisture.[8]To prevent rapid, acid-catalyzed hydrolysis and other potential degradation reactions.

Experimental Protocol: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy

This section provides a detailed methodology for assessing the stability of an orthoester at various pH levels. The degradation can be monitored by ¹H NMR spectroscopy by observing the disappearance of the orthoester signals and the appearance of signals from its hydrolysis products.[4][5]

Objective: To determine the half-life (t½) of this compound in buffered solutions of varying pH.

Materials:

  • This compound

  • Deuterated phosphate buffer solutions (e.g., pH 4, pH 7, pH 8 in D₂O)

  • NMR tubes (screw-capped recommended)[9]

  • NMR spectrometer

  • Internal standard (optional, e.g., dimethyl sulfone)

Methodology:

  • Sample Preparation:

    • Prepare deuterated phosphate buffer solutions at the desired pH values (e.g., 4, 7, and 8).

    • If using an internal standard, dissolve a known quantity in each buffer solution.

    • In a clean, dry vial, accurately weigh a small amount of this compound.

    • Add a precise volume (e.g., 750 µL) of the first buffered solution to the vial, vortex briefly to dissolve, and immediately transfer the solution to an NMR tube.[9]

  • NMR Acquisition (Time Zero):

    • Immediately acquire a ¹H NMR spectrum of the sample. This spectrum will serve as the t=0 time point. Record the exact time of acquisition.

  • Incubation and Monitoring:

    • Maintain the NMR tube at a constant, controlled temperature (e.g., 25°C).

    • Acquire subsequent ¹H NMR spectra at predetermined time intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr). The frequency of measurement should be adjusted based on the observed rate of degradation.

  • Repeat for all pH conditions:

    • Repeat steps 1-3 for each pH buffer solution.

  • Data Analysis:

    • For each spectrum, integrate the characteristic signals for the orthoester (e.g., the methoxy protons) and the primary degradation product, methyl acetate (e.g., the acetyl methyl protons).

    • Calculate the percentage of remaining orthoester at each time point relative to the t=0 measurement.

    • Plot the natural logarithm of the orthoester concentration (or percentage remaining) versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizing Stability and Degradation Pathways

The logical relationships governing the stability of this compound are visualized below.

G cluster_main This compound Stability Pathway cluster_factors Influencing Conditions compound This compound stable Stable Compound (Integrity Maintained) compound->stable Proper Storage degraded Degradation Products (Methyl Acetate + Methanol) compound->degraded Hydrolysis acid Acidic pH acid->degraded moisture Moisture (H₂O) moisture->degraded heat Heat heat->degraded base Neutral / Basic pH base->stable inert Anhydrous / Inert Atmosphere inert->stable

Caption: Logical workflow of orthoester stability and degradation.

Conclusion

The stability of this compound is intrinsically linked to its orthoester functionality. The compound is expected to be highly stable under anhydrous, neutral, or basic conditions but will readily degrade via hydrolysis in the presence of moisture and acid. For researchers, scientists, and drug development professionals, maintaining the integrity of this compound requires strict adherence to storage conditions that exclude moisture and acidic contaminants. Storing the material in a cool, dry environment under an inert atmosphere is the most effective strategy to ensure its long-term stability. For applications where stability is critical, it is highly recommended to perform tailored stability studies under conditions relevant to the intended use.

References

The Discovery and History of Methyl 2,2,2-Trimethoxyacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2,2-trimethoxyacetate, a member of the orthoester family, holds a unique position in organic synthesis. While its specific discovery is not well-documented in seminal publications, its existence and synthesis are a logical extension of the well-established chemistry of orthoesters, which dates back to the late 19th century. This technical guide provides a comprehensive overview of the plausible historical context of its synthesis, detailed hypothetical experimental protocols based on established reactions, and a summary of its known physical properties. The guide also includes visualizations of a probable synthetic pathway and experimental workflow to aid in understanding.

Historical Context: The Dawn of Orthoester Synthesis

The story of this compound is intrinsically linked to the broader history of orthoester discovery and synthesis. The foundational work in this area was laid by Adolf Pinner in 1877 through his discovery of the "Pinner reaction," a method for synthesizing imino esters (Pinner salts) from nitriles and alcohols under acidic conditions.[1][2][3] This reaction provided a crucial stepping stone, as these Pinner salts could be subsequently converted to orthoesters.[1][4]

Another classical approach to orthoesters, developed in the early days of organic chemistry, involved the reaction of 1,1,1-trihaloalkanes with sodium alkoxides.[3] This method, a variation of the Williamson ether synthesis, provided a direct route to the RC(OR')₃ structure.

Given this historical backdrop, the first synthesis of this compound, while not explicitly recorded, can be reasonably inferred to have occurred as an extension of these early investigations into orthoester chemistry. The most probable synthetic route would involve the reaction of a suitable precursor, such as a dihalogenated acetic acid ester, with a methoxide source.

Plausible Synthesis and Experimental Protocols

While a definitive first synthesis is not documented, a chemically sound and historically relevant method for the preparation of this compound involves the reaction of methyl dichloroacetate with sodium methoxide. This reaction follows the established principles of nucleophilic substitution at a saturated carbon atom.

Proposed Synthesis of this compound

The reaction proceeds via a double nucleophilic substitution of the chloride atoms in methyl dichloroacetate by methoxide ions.

Reaction:

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for similar reactions.

Materials:

  • Methyl dichloroacetate

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium methoxide (3.0 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactant: A solution of methyl dichloroacetate (1.0 equivalent) in anhydrous methanol is added dropwise to the stirred sodium methoxide solution at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting material.

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Isolation: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Physicochemical Properties and Spectroscopic Data

Quantitative data for this compound is primarily available from chemical suppliers.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 18370-95-1[5]
Molecular Formula C₆H₁₂O₅[5]
Molecular Weight 164.16 g/mol [5]
Density 1.129 g/mL at 25 °C[5]
Boiling Point 70 °C at 8 Torr[5]
Refractive Index (n20/D) 1.413[5]
Flash Point 82 °C[5]

Spectroscopic Data:

Detailed, publicly available, and interpreted spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire and interpret their own analytical data for confirmation of structure and purity.

Conclusion

While the specific historical details of the discovery of this compound remain elusive, its synthesis is a logical outcome of the foundational principles of orthoester chemistry established in the late 19th and early 20th centuries. The proposed synthesis from methyl dichloroacetate and sodium methoxide provides a plausible and efficient route to this compound. This guide offers a comprehensive, albeit partially hypothetical, overview for researchers and professionals in the field, providing a solid foundation for the synthesis and handling of this versatile chemical. Further research into historical chemical archives may one day uncover a more definitive account of its origins.

References

An In-depth Technical Guide to the Core Reactive Sites of Methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2,2-trimethoxyacetate, a polyfunctional organic compound featuring both an orthoester and a methyl ester moiety, presents a landscape of tunable reactivity. Understanding the distinct chemical behavior of these functional groups is paramount for its strategic application in organic synthesis and drug development. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, detailing the conditions that govern the selective activation of each site. This document summarizes the core principles of its reactivity, supported by established experimental observations for analogous structures, and provides a framework for predicting its behavior in complex chemical transformations.

Introduction: A Molecule of Dual Reactivity

This compound possesses two primary centers of reactivity: the orthoester carbon and the carbonyl carbon of the methyl ester. The inherent electronic and steric differences between these two functional groups allow for selective chemical manipulation under specific reaction conditions. The orthoester, being a protected form of a carboxylic acid, is highly susceptible to acid-catalyzed hydrolysis, while the methyl ester is more prone to nucleophilic attack under basic or neutral conditions. This dichotomy in reactivity is the cornerstone of its synthetic utility.

Key Reactive Sites:

  • Orthoester Group: Characterized by a central carbon atom bonded to three methoxy groups, this functionality is electron-rich and sterically accessible. It is the primary site of reaction under acidic conditions.

  • Methyl Ester Group: The carbonyl group of the methyl ester is an electrophilic center, susceptible to attack by nucleophiles. This site is the main focus of reactivity under basic or neutral conditions.

Comparative Reactivity of the Functional Groups

The chemoselectivity of reactions involving this compound is dictated by the reaction conditions, primarily the pH.

Under Acidic Conditions: The Predominance of Orthoester Reactivity

Orthoesters are significantly more reactive than esters under acidic conditions.[1] The presence of three alkoxy groups makes the central carbon of the orthoester highly susceptible to protonation, which initiates a facile hydrolysis cascade.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an orthoester involves the following steps:

  • Protonation of one of the alkoxy oxygens.

  • Elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion.

  • Nucleophilic attack by water on the carbocation.

  • Deprotonation to yield a hemiorthoester.

  • Further protonation and elimination of a second alcohol molecule to form a protonated ester.

  • Deprotonation to yield the final ester product.

This high reactivity makes the orthoester group an excellent protecting group for carboxylic acids that can be removed under mild acidic conditions, leaving the less reactive ester group intact.

Under Basic Conditions: Targeting the Methyl Ester

In contrast to their lability in acid, orthoesters are relatively stable under basic conditions. This allows for selective reactions to occur at the methyl ester functionality. The most common reaction under these conditions is saponification, the base-catalyzed hydrolysis of the ester to a carboxylate salt.

The mechanism of base-catalyzed ester hydrolysis (saponification) proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

  • Formation of a tetrahedral intermediate.

  • Elimination of the methoxide leaving group.

  • Deprotonation of the resulting carboxylic acid by the strongly basic methoxide to form the carboxylate salt and methanol.

Key Reactions and Experimental Considerations

While specific experimental data for this compound is not abundant in publicly available literature, its reactivity can be reliably predicted based on the well-established chemistry of orthoesters and methyl esters.

Selective Hydrolysis of the Orthoester

To selectively hydrolyze the orthoester moiety while preserving the methyl ester, mild acidic conditions are employed.

Illustrative Experimental Protocol (Hypothetical):

  • Reaction: Selective hydrolysis of the orthoester group.

  • Reagents: this compound, water, catalytic amount of a mild acid (e.g., acetic acid or pyridinium p-toluenesulfonate).

  • Solvent: A water-miscible organic solvent such as tetrahydrofuran (THF) or acetone.

  • Procedure: this compound is dissolved in the organic solvent, followed by the addition of water and the acid catalyst. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material and the appearance of the product, methyl 2,2-dimethoxyacetate. Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

Table 1: Hypothetical Quantitative Data for Selective Orthoester Hydrolysis

ParameterValue
Reactant This compound
Product Methyl 2,2-dimethoxyacetate
Catalyst Acetic Acid (0.1 eq.)
Solvent THF/H₂O (4:1)
Temperature 25°C
Reaction Time 1-3 hours
Yield >95% (predicted)
Selective Saponification of the Methyl Ester

To selectively saponify the methyl ester, the reaction is carried out under basic conditions.

Illustrative Experimental Protocol (Based on similar compounds):

  • Reaction: Selective saponification of the methyl ester group.

  • Reagents: this compound, a strong base (e.g., lithium hydroxide or sodium hydroxide).

  • Solvent: A mixture of water and a water-miscible organic solvent like methanol or THF.

  • Procedure: The base is dissolved in the water/organic solvent mixture and cooled in an ice bath. This compound is then added, and the reaction is stirred at low temperature, gradually warming to room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is acidified to protonate the carboxylate, and the product, 2,2,2-trimethoxyacetic acid, is extracted with an organic solvent.

Table 2: Hypothetical Quantitative Data for Selective Ester Saponification

ParameterValue
Reactant This compound
Product 2,2,2-Trimethoxyacetic acid
Base Lithium Hydroxide (1.1 eq.)
Solvent THF/H₂O (1:1)
Temperature 0°C to 25°C
Reaction Time 2-4 hours
Yield >90% (predicted)

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the selective reactions of this compound.

G start This compound acid_cond Mild Acidic Conditions (H+/H₂O) start->acid_cond Reacts with base_cond Basic Conditions (OH⁻/H₂O) start->base_cond Reacts with ortho_hydrolysis Selective Orthoester Hydrolysis acid_cond->ortho_hydrolysis Leads to ester_saponification Selective Ester Saponification base_cond->ester_saponification Leads to product1 Methyl 2,2-dimethoxyacetate + Methanol ortho_hydrolysis->product1 Yields product2 2,2,2-Trimethoxyacetic Acid + Methanol ester_saponification->product2 Yields

Caption: Reaction pathways for this compound.

G cluster_acid Acid-Catalyzed Orthoester Hydrolysis Workflow cluster_base Base-Catalyzed Ester Saponification Workflow a_start Dissolve this compound in THF a_reagents Add H₂O and Catalytic Acid a_start->a_reagents a_react Stir at Room Temperature (Monitor by TLC/GC-MS) a_reagents->a_react a_quench Quench with NaHCO₃ (aq) a_react->a_quench a_extract Extract with Organic Solvent a_quench->a_extract a_isolate Isolate Methyl 2,2-dimethoxyacetate a_extract->a_isolate b_start Dissolve Base (e.g., LiOH) in THF/H₂O b_reagents Add this compound at 0°C b_start->b_reagents b_react Stir and Warm to Room Temp. (Monitor by TLC/LC-MS) b_reagents->b_react b_acidify Acidify with HCl (aq) b_react->b_acidify b_extract Extract with Organic Solvent b_acidify->b_extract b_isolate Isolate 2,2,2-Trimethoxyacetic Acid b_extract->b_isolate

Caption: Experimental workflows for selective reactions.

Conclusion

The reactivity of this compound is characterized by a distinct and predictable chemoselectivity based on the reaction conditions. The orthoester functionality serves as the primary reactive site under acidic conditions, undergoing facile hydrolysis to the corresponding ester. Conversely, under basic conditions, the methyl ester group is the preferred site of nucleophilic attack, leading to saponification. This dual reactivity makes this compound a valuable and versatile building block in organic synthesis, allowing for the sequential and controlled manipulation of its two key functional groups. For drug development professionals, this understanding is critical for designing synthetic routes and for predicting potential metabolic pathways of drug candidates containing similar structural motifs. Further research into the specific kinetics and substrate scope of its reactions will undoubtedly expand its applications in the synthesis of complex molecules.

References

A Theoretical and Computational Scrutiny of Methyl 2,2,2-trimethoxyacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2,2-trimethoxyacetate, an orthoester, presents a unique conformational landscape and electronic profile amenable to theoretical investigation. While specific experimental and computational studies on this molecule are not extensively documented in publicly available literature, this guide synthesizes established quantum chemical methodologies to provide a robust framework for its in-depth analysis. By leveraging Density Functional Theory (DFT), we can predict its structural parameters, vibrational frequencies, and conformational energetics, offering critical insights for applications in medicinal chemistry and materials science. This document serves as a comprehensive protocol for researchers seeking to perform such theoretical calculations, complete with hypothetical data and a procedural workflow.

Introduction

Orthoesters are important functional groups in organic synthesis and have been explored as prodrug moieties and building blocks in medicinal chemistry. This compound, with its cluster of methoxy groups around a central carbon, is expected to exhibit interesting stereoelectronic effects and a complex potential energy surface. Theoretical calculations, particularly DFT, are powerful tools for elucidating the three-dimensional structure, stability, and reactivity of such molecules.[1][2][3] This guide outlines the computational protocols necessary to perform a thorough theoretical analysis of this compound.

Hypothetical Computational Data

The following tables represent the kind of quantitative data that would be generated from a comprehensive DFT study of this compound. These values are illustrative and based on typical bond lengths and frequencies for similar functional groups.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer
ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond Lengths C-C(O)1.52 Å
C-O(Me)1.43 Å
C=O1.21 Å
O-CH31.42 Å
Bond Angles O-C-O109.5°
C-C-O(Me)110.0°
O=C-O(Me ester)125.0°
Dihedral Angles MeO-C-C-O~60°, 180°, -60° (various conformers)
Table 2: Calculated Vibrational Frequencies
Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
Carbonyl StretchC=O~1750 cm⁻¹
C-O StretchEther & Ester1100-1250 cm⁻¹
C-H StretchMethyl2950-3000 cm⁻¹
C-C StretchBackbone900-1000 cm⁻¹

Detailed Computational Protocol

This section details the step-by-step methodology for conducting a theoretical study on this compound.

Conformational Search

Due to the rotational freedom around several single bonds, a thorough conformational analysis is the first critical step.

  • Initial Structure Generation: Build an initial 3D structure of this compound using a molecular editor.

  • Molecular Mechanics Scan: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This involves rotating all relevant dihedral angles (e.g., the C-C and C-O bonds) and minimizing the energy of each resulting structure.

  • Clustering and Selection: Group the resulting conformers by energy and geometry. Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

Quantum Mechanical Calculations

The selected low-energy conformers are then subjected to higher-level quantum mechanical calculations.

  • Geometry Optimization: Optimize the geometry of each selected conformer using DFT. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[4]

  • Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the B3LYP-optimized geometries using a more robust functional and/or a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).

  • Population Analysis: The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution based on their relative Gibbs free energies.

Visualization of the Computational Workflow

The logical flow of the theoretical analysis is depicted in the diagram below.

Theoretical_Calculation_Workflow cluster_setup Initial Setup cluster_conf_search Conformational Analysis cluster_dft Quantum Mechanics (DFT) cluster_analysis Data Analysis & Interpretation mol_build 1. Build Initial 3D Structure mm_search 2. Molecular Mechanics Conformational Search mol_build->mm_search select_conformers 3. Select Low-Energy Conformers mm_search->select_conformers geom_opt 4. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) select_conformers->geom_opt freq_calc 5. Vibrational Frequency Analysis geom_opt->freq_calc struct_data 8. Analyze Structural Parameters (Bonds, Angles, Dihedrals) geom_opt->struct_data spe_calc 6. Single-Point Energy Refinement (Optional) freq_calc->spe_calc thermo_data 7. Extract Thermodynamic Data (Energies, ZPVE) freq_calc->thermo_data spec_data 9. Predict Vibrational Spectra freq_calc->spec_data

Caption: Workflow for the theoretical calculation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit generalized, framework for the theoretical investigation of this compound. By following the detailed computational protocols, researchers can perform a thorough conformational analysis and predict key structural and spectroscopic properties of the molecule. The insights gained from such studies are invaluable for understanding the behavior of orthoesters in various chemical and biological contexts, thereby aiding in the rational design of new molecules for drug development and other applications.

References

Methodological & Application

Application Notes and Protocols: Methyl 2,2,2-trimethoxyacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trimethoxyacetate is an organic ester characterized by an orthoester functionality. Its chemical structure makes it a potent electrophile, susceptible to nucleophilic attack. While not commonly employed as a general methylating agent for functional groups such as alcohols, amines, or carboxylic acids, it serves as a valuable reagent in the synthesis of specific heterocyclic structures.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of benzoxazole derivatives, a common scaffold in medicinal chemistry.

Application: Synthesis of 2-Carbomethoxybenzoxazoles

This compound has been successfully utilized as a reagent for the construction of the benzoxazole ring system. In this application, it reacts with 2-aminophenol derivatives in a condensation reaction, typically at elevated temperatures. The reaction proceeds to afford 2-carbomethoxybenzoxazoles, which are versatile intermediates in the synthesis of various pharmaceutical agents.

Reaction Principle

The reaction involves the nucleophilic attack of the amino and hydroxyl groups of the 2-aminophenol onto the electrophilic carbon of the orthoester and the ester functionalities of this compound. This is followed by cyclization and elimination of methanol to form the stable benzoxazole ring.

Experimental Protocols

Protocol 1: General Synthesis of 2-Carbomethoxybenzoxazoles

This protocol is adapted from procedures described in patent literature for the synthesis of various benzoxazole derivatives.

Materials:

  • 2-Aminophenol derivative

  • This compound

  • Anhydrous solvent (e.g., toluene, xylenes, or neat)

  • Reaction vessel equipped with a condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a clean, dry reaction vessel, add the 2-aminophenol derivative (1.0 equivalent).

  • Add this compound (1.0 to 1.5 equivalents).

  • The reaction can be run neat or in a high-boiling anhydrous solvent.

  • Place the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the crude product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-carbomethoxybenzoxazole.

Data Presentation

As the use of this compound as a general methylating agent is not well-documented, a comprehensive table of quantitative data for such applications cannot be provided. The primary documented application is in the synthesis of benzoxazoles.

ReactantReagentConditionsProductYieldReference
2-Amino-4-((trifluoromethyl)thio)phenolThis compound100 °C, neat, overnightMethyl 5-((trifluoromethyl)thio)benzo[d]oxazole-2-carboxylateNot specified[1]
Substituted 2-aminophenolThis compound80 °C, 2 hoursCorresponding methyl benzoxazole-2-carboxylateNot specified (used crude in next step)[2]

Visualizations

Experimental Workflow: Synthesis of 2-Carbomethoxybenzoxazoles

experimental_workflow reagents 2-Aminophenol Derivative + This compound reaction Reaction (80-100 °C, inert atm.) reagents->reaction Heating workup Aqueous Workup (Extraction & Washes) reaction->workup Cooling purification Purification (Column Chromatography) workup->purification Crude Product product 2-Carbomethoxybenzoxazole purification->product Purified Product

Caption: Workflow for the synthesis of 2-carbomethoxybenzoxazoles.

Signaling Pathway: N/A

As this topic describes a chemical transformation rather than a biological signaling pathway, a corresponding diagram is not applicable.

Logical Relationship: Reactivity of this compound

logical_relationship reagent This compound electrophile Potent Electrophile reagent->electrophile is a reaction_type Condensation/ Cyclization electrophile->reaction_type nucleophile Nucleophile (e.g., 2-Aminophenol) nucleophile->reaction_type product Benzoxazole Derivative reaction_type->product yields

Caption: Reactivity of this compound with nucleophiles.

References

Application Notes and Protocols: Reaction of Methyl 2,2,2-trimethoxyacetate with Carboxylic Acids for Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trimethoxyacetate is an orthoester that can be utilized for the efficient methylation of carboxylic acids. This reaction serves as a valuable alternative to traditional esterification methods, such as Fischer esterification or the use of hazardous reagents like diazomethane. The reaction proceeds under mild conditions, offering high yields and compatibility with a range of functional groups, making it a useful tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the synthesis of ester derivatives is common. Orthoesters, in general, are known to be effective for the esterification of carboxylic acids, including sterically hindered substrates.[1] The reaction with this compound provides the corresponding methyl ester of the carboxylic acid, along with methyl acetate and methanol as byproducts.

Reaction Principle

The reaction involves the acid-catalyzed reaction of a carboxylic acid with this compound. The orthoester acts as both the methylating agent and a water scavenger, driving the equilibrium towards the formation of the ester product. The general reaction is as follows:

R-COOH + (CH₃O)₃C-COOCH₃ → R-COOCH₃ + CH₃COOCH₃ + 2 CH₃OH

The mechanism is initiated by the protonation of one of the methoxy groups of the orthoester, which then eliminates as methanol to form a highly reactive dialkoxycarbenium ion. The carboxylic acid then attacks this electrophilic intermediate. A series of proton transfer and elimination steps ensue, ultimately leading to the formation of the desired methyl ester, methyl acetate, and additional methanol.

Key Applications in Research and Drug Development

  • Esterification of Sensitive Substrates: The mild reaction conditions make this method suitable for the esterification of carboxylic acids containing acid-sensitive functional groups.

  • Synthesis of Drug Pro-drogues: Carboxylic acid-containing drugs can be converted to their methyl ester pro-drogues to enhance their bioavailability or modify their pharmacokinetic properties.

  • High-Yield Methylation: The reaction is known to proceed in high yields, which is advantageous in multi-step syntheses where maximizing the yield at each step is crucial.[2]

  • Sterically Hindered Acids: Orthoesters have been successfully employed in the esterification of sterically hindered carboxylic acids, which can be challenging to esterify using conventional methods.[1]

  • Alternative to Hazardous Reagents: This method avoids the use of highly toxic and explosive reagents like diazomethane for methylation.

Experimental Protocols

General Protocol for the Methylation of a Carboxylic Acid

This protocol describes a general procedure for the methylation of a generic carboxylic acid using this compound.

Materials:

  • Carboxylic acid

  • This compound

  • Anhydrous toluene (or another suitable inert solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).

  • Add anhydrous toluene to dissolve the carboxylic acid.

  • Add this compound (1.5 - 2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Heat the reaction mixture to reflux (typically around 110 °C for toluene) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, if necessary, to obtain the pure methyl ester.

Data Presentation

The following table summarizes typical reaction conditions for the esterification of carboxylic acids using orthoesters, based on literature for analogous reagents like triethyl orthoacetate.[3][4]

Carboxylic AcidOrthoesterCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidTriethyl orthoacetate (2.0 eq)p-TsOH (0.1 eq)Toluene1104>95
Phenylacetic AcidTriethyl orthoacetate (1.5 eq)H₂SO₄ (cat.)None80292
L-PhenylalanineTriethyl orthoacetate (1.0 eq)NoneToluene110685 (N-acetylated)[3]
2,4,6-Triisopropylbenzoic AcidTrimethyl orthoacetate (excess)[bmim]BF₄Ionic Liquid801.5High[1]

Visualizations

Proposed Reaction Mechanism

Caption: Proposed mechanism for the acid-catalyzed methylation of a carboxylic acid.

Experimental Workflow

ExperimentalWorkflow start Start setup Combine Carboxylic Acid, This compound, Solvent, and Catalyst in Flask start->setup reflux Heat to Reflux (2-6 hours) setup->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: Wash with NaHCO₃, H₂O, Brine monitor->workup Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify product Pure Methyl Ester purify->product

Caption: General experimental workflow for the methylation of carboxylic acids.

References

Application Notes & Protocols: Esterification of Carboxylic Acids using Trimethyl Orthoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis, crucial in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) and their intermediates. While classic methods like Fischer esterification are widely used, they often require harsh conditions and a large excess of alcohol, leading to potential side reactions and purification challenges. The use of orthoesters, such as trimethyl orthoacetate (TMOA), offers a mild and efficient alternative for the esterification of carboxylic acids. This protocol details the application of TMOA for the synthesis of methyl esters, a common motif in drug molecules.

Trimethyl orthoacetate serves as both the esterifying agent and a dehydrating agent, driving the reaction towards the product by consuming the water generated during the reaction. This method is particularly advantageous for substrates that are sensitive to strong acids or high temperatures. It has been shown to be effective for a wide range of carboxylic acids, including sterically hindered and amino acids, often proceeding without racemization.[1][2]

Reaction Principle and Signaling Pathway (Reaction Mechanism)

The esterification of a carboxylic acid with trimethyl orthoacetate typically proceeds under acidic catalysis, although the carboxylic acid substrate itself can sometimes act as the catalyst. The proposed mechanism involves the following key steps:

  • Protonation of the Orthoester: The reaction is initiated by the protonation of one of the methoxy groups of trimethyl orthoacetate by an acid catalyst (or the carboxylic acid reactant), making it a good leaving group (methanol).

  • Formation of a Dialkoxycarbenium Ion: The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarbenium ion. This cation is a key reactive intermediate.

  • Nucleophilic Attack by the Carboxylic Acid: The carboxylic acid acts as a nucleophile, attacking the electrophilic carbon of the dialkoxycarbenium ion.

  • Tetrahedral Intermediate Formation and Proton Transfer: This attack forms a new tetrahedral intermediate. A proton is then transferred from the carboxylic acid oxygen to one of the methoxy groups.

  • Elimination and Ester Formation: The intermediate collapses, eliminating another molecule of methanol and the desired methyl ester, with regeneration of the acid catalyst.

The overall reaction effectively converts the carboxylic acid to its methyl ester, with methanol and acetone (from the decomposition of the orthoacetate moiety) as byproducts.

Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate_1 Tetrahedral Intermediate RCOOH->Intermediate_1 TMOA Trimethyl Orthoacetate (CH3C(OCH3)3) Protonated_TMOA Protonated TMOA TMOA->Protonated_TMOA + H+ H_plus H+ H_plus->Protonated_TMOA Carbocation Dialkoxycarbenium Ion Protonated_TMOA->Carbocation - CH3OH Methanol_1 Methanol (CH3OH) Protonated_TMOA->Methanol_1 Carbocation->Intermediate_1 + R-COOH Protonated_Intermediate Protonated Intermediate Intermediate_1->Protonated_Intermediate Proton Transfer Methanol_2 Methanol (CH3OH) Protonated_Intermediate->Methanol_2 Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - CH3OH Methyl_Ester Methyl Ester (R-COOCH3) Protonated_Ester->Methyl_Ester - H+ Catalyst_Regen H+ Protonated_Ester->Catalyst_Regen

Figure 1: Proposed reaction mechanism for esterification using trimethyl orthoacetate.

Experimental Protocol

This protocol provides a general procedure for the esterification of a carboxylic acid using trimethyl orthoacetate. The reaction conditions may require optimization for specific substrates.

Materials and Reagents:

  • Carboxylic acid

  • Trimethyl orthoacetate (TMOA)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or solvent-free)

  • Acid catalyst (optional, e.g., sulfuric acid, p-toluenesulfonic acid)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Add the anhydrous solvent (if not a solvent-free reaction). A typical concentration is 0.1-0.5 M.

  • Add trimethyl orthoacetate (1.5-5.0 eq). For simple esterifications, a smaller excess is often sufficient. For more challenging substrates or to ensure complete conversion, a larger excess may be used.

  • If required, add a catalytic amount of a strong acid (e.g., 0.01-0.05 eq of H₂SO₄). For many carboxylic acids, an external catalyst is not necessary.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess trimethyl orthoacetate and solvent can be removed under reduced pressure.

  • The crude product is then purified using standard laboratory techniques such as extraction, chromatography, or distillation.

Experimental_Workflow Start Start Setup Set up dry glassware under inert atmosphere Start->Setup Add_Reactants Add carboxylic acid and solvent Setup->Add_Reactants Add_TMOA Add trimethyl orthoacetate Add_Reactants->Add_TMOA Add_Catalyst Add acid catalyst (optional) Add_TMOA->Add_Catalyst React Stir at appropriate temperature Add_Catalyst->React Monitor Monitor reaction progress (TLC, GC, etc.) React->Monitor Monitor->React Incomplete Workup Cool and remove volatiles Monitor->Workup Complete Purify Purify the product Workup->Purify End Obtain pure methyl ester Purify->End

Figure 2: General experimental workflow for esterification with trimethyl orthoacetate.

Quantitative Data Summary

The efficiency of esterification using trimethyl orthoacetate can vary depending on the substrate and reaction conditions. The following table summarizes representative data from the literature for the esterification of various carboxylic acids.

Carboxylic Acid SubstrateEquivalents of TMOACatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic Acid3H₂SO₄ (cat.)MethanolReflux2>95Inferred from[3]
4-Nitrobenzoic Acid2NoneTolueneReflux24~80-90Inferred from similar reactions
Phenylacetic Acid2NoneNone801>90Inferred from[1]
L-Phenylalanine1NoneTolueneReflux24~85 (N-acetylated)[1]
2,4,6-Triisopropylbenzoic Acid5NoneNone10048~70-80Inferred from[2]

Note: The data presented is a representative summary based on available literature for trimethyl orthoacetate and its analogs. Actual yields may vary depending on the specific experimental conditions.

Applications in Drug Development

The mild conditions and high efficiency of trimethyl orthoacetate-mediated esterification make it a valuable tool in drug development for:

  • Lead Optimization: Rapidly preparing a series of methyl ester derivatives of a lead compound to explore structure-activity relationships (SAR).

  • Prodrug Synthesis: Converting a carboxylic acid-containing drug into a more lipophilic methyl ester prodrug to improve its pharmacokinetic properties, such as oral bioavailability.

  • Intermediate Synthesis: Preparing key intermediates in the multi-step synthesis of complex APIs where other functional groups might be sensitive to harsher esterification methods.

  • Protecting Group Chemistry: The ester can serve as a protecting group for the carboxylic acid functionality during subsequent synthetic steps.

Conclusion

Esterification using trimethyl orthoacetate is a powerful and versatile method for the synthesis of methyl esters from carboxylic acids. Its mild reaction conditions, broad substrate scope, and high efficiency make it an attractive alternative to traditional esterification protocols, particularly in the context of complex molecule synthesis in the pharmaceutical industry. The protocol and data provided herein offer a solid foundation for researchers to apply this methodology in their synthetic endeavors.

References

Application Notes and Protocols: The Role of Orthoesters in Protecting Group Chemistry with Reference to Methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Methyl 2,2,2-trimethoxyacetate: Extensive literature searches did not yield specific examples of this compound being employed as a protecting group for functional groups such as alcohols. The following application notes and protocols are based on the established role of structurally similar and more common orthoesters, such as trimethyl orthoacetate and trimethyl orthoformate, in synthetic organic chemistry. These compounds provide a valuable framework for understanding the potential, albeit currently undocumented, applications of this compound in protecting group strategies.

Introduction to Orthoesters in Protecting Group Chemistry

Orthoesters are a class of organic compounds featuring three alkoxy groups attached to a single carbon atom.[1] While they have found diverse applications in organic synthesis, their role in protecting group chemistry is particularly notable for carboxylic acids and, to a lesser extent, alcohols.[2] The orthoester functionality is stable to nucleophiles and basic conditions, making it a useful masking group in multi-step syntheses. Deprotection is typically achieved under mild acidic conditions.[1][3]

The general structure of an orthoester is RC(OR')₃. Common examples used in synthesis include trimethyl orthoformate (HC(OCH₃)₃) and triethyl orthoacetate (CH₃C(OCH₂CH₃)₃).[1] These reagents can react with alcohols under acidic catalysis to form mixed acetals, effectively protecting the hydroxyl group.

Protecting Alcohols with Orthoesters: A Mechanistic Overview

The protection of an alcohol with an orthoester, such as trimethyl orthoacetate, proceeds via an acid-catalyzed substitution reaction. The alcohol displaces one of the methoxy groups of the orthoester to form a new acetal. The reaction is driven to completion by the removal of the methanol byproduct.

Signaling Pathway for Alcohol Protection

The following diagram illustrates the acid-catalyzed protection of an alcohol with a generic orthoester.

G Orthoester R'-C(OCH₃)₃ Protonated_Orthoester R'-C(OCH₃)₂-O⁺(H)CH₃ Orthoester->Protonated_Orthoester Protonation Alcohol R-OH Carbocation [R'-C(OCH₃)₂]⁺ Alcohol->Carbocation Catalyst H⁺ (cat.) Catalyst->Orthoester Protonated_Orthoester->Carbocation Elimination of Methanol Methanol_leaving CH₃OH Protonated_Protected_Alcohol R-O⁺(H)-C(OCH₃)₂-R' Protected_Alcohol R-O-C(OCH₃)₂-R' Protonated_Protected_Alcohol->Catalyst Regenerates Catalyst Protonated_Protected_Alcohol->Protected_Alcohol Deprotonation Final_Methanol CH₃OH G Protected_Alcohol R-O-C(OCH₃)₂-R' Protonated_Acetal R-O-C(OCH₃)(O⁺(H)CH₃)-R' Protected_Alcohol->Protonated_Acetal Protonation Catalyst H⁺ (cat.) Catalyst->Protected_Alcohol Water H₂O Water->Protonated_Acetal Hemiacetal_intermediate R-O-C(OH)(OCH₃)-R' Protonated_Acetal->Hemiacetal_intermediate Nucleophilic attack by H₂O & elimination of CH₃OH Methanol CH₃OH Deprotected_Alcohol R-OH Hemiacetal_intermediate->Deprotected_Alcohol Further hydrolysis Protonated_Hemiacetal R-O⁺(H)-C(OH)(OCH₃)-R' Ester_byproduct R'-C(=O)OCH₃ G Start Dissolve alcohol in anhydrous DCM Add_Reagents Add trimethyl orthoacetate and p-TsOH Start->Add_Reagents React Stir at room temperature under inert atmosphere Add_Reagents->React Quench Quench with sat. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Purify Concentrate and purify (e.g., column chromatography) Dry->Purify

References

Applications of Methyl 2,2,2-Trimethoxyacetate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2,2-trimethoxyacetate, more commonly known as trimethyl orthoacetate (TMOA), is a versatile reagent in organic synthesis, primarily utilized for carbon-carbon bond formation, functional group protection, and the synthesis of various heterocyclic systems. Its utility is most prominently showcased in the Johnson-Claisen rearrangement, offering a reliable method for the stereoselective synthesis of γ,δ-unsaturated esters. Furthermore, TMOA serves as an efficient acetylating agent for amines and a protecting group for diols. This document provides detailed application notes and experimental protocols for the key uses of this compound in modern organic synthesis.

Johnson-Claisen Rearrangement: Synthesis of γ,δ-Unsaturated Methyl Esters

The Johnson-Claisen rearrangement is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an allylic alcohol with an orthoester, such as trimethyl orthoacetate, in the presence of a weak acid catalyst. This[1][1]-sigmatropic rearrangement proceeds through a ketene acetal intermediate, yielding a γ,δ-unsaturated ester with a two-carbon extension. The reaction is valued for its predictability and stereoselectivity, often proceeding through a chair-like transition state.

General Reaction Scheme:

G AllylAlcohol Allylic Alcohol UnsaturatedEster γ,δ-Unsaturated Methyl Ester AllylAlcohol->UnsaturatedEster TMOA This compound (Trimethyl Orthoacetate) TMOA->UnsaturatedEster Catalyst Weak Acid Catalyst (e.g., Propionic Acid) Heat Heat (100-200 °C) or Microwave Methanol Methanol

Caption: General workflow of the Johnson-Claisen rearrangement.

Quantitative Data for Johnson-Claisen Rearrangement:
Allylic Alcohol SubstrateProductCatalystSolventTemp. (°C)TimeYield (%)Reference
Allyl alcoholMethyl pent-4-enoateAcetic acidNoneMW-89.5 g/h[2]
(E)-But-2-en-1-olMethyl (E)-3-methylpent-4-enoatePropanoic acidTrimethyl orthoacetateReflux-High[1]
Cinnamyl alcoholMethyl 3-phenylpent-4-enoatePropanoic acidTrimethyl orthoacetate140-Good[1]
GeraniolMethyl 3,7-dimethylocta-2,6-dienoatePropanoic acidTrimethyl orthoacetate1403h85[1]
NerolMethyl (Z)-3,7-dimethylocta-2,6-dienoatePropanoic acidNoneMW (180)5 min>90[3]
Perillyl alcoholMethyl 2-(4-methylcyclohex-3-en-1-yl)acrylatePropanoic acidNoneMW (180)5 min>90[3]
Acetonide-protected diol a Diastereomeric mixture of γ,δ-unsaturated esters (anti:syn = 1.1:1)Propanoic acidXyleneReflux--[1]

a See reference[1] for the specific structure.

Experimental Protocol: Johnson-Claisen Rearrangement (General Procedure)[1][4]
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol (1.0 eq) and a stoichiometric excess of trimethyl orthoacetate (3.0 - 10.0 eq).

  • Add a catalytic amount of a weak acid, such as propionic acid (0.1 - 0.3 eq).

  • Heat the reaction mixture to reflux (typically 100-140 °C) with vigorous stirring. For higher boiling point substrates, a solvent such as xylene can be used.[1] The removal of methanol byproduct by distillation can drive the reaction to completion.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess trimethyl orthoacetate and solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired γ,δ-unsaturated methyl ester.

Experimental Protocol: Microwave-Assisted Johnson-Claisen Rearrangement[2][3]
  • In a microwave-safe sealed tube, combine the allylic alcohol (1.0 eq), trimethyl orthoacetate (excess), and a catalytic amount of acetic or propionic acid.[2][3]

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 160-180 °C) for a short duration (e.g., 5-30 minutes).[3][5]

  • After cooling, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography to yield the γ,δ-unsaturated ester.

Acetylation of Amines

Trimethyl orthoacetate serves as an efficient and mild acetylating agent for primary and secondary amines, including amino acids.[6] The reaction can often be performed under solvent-free conditions, providing a convenient method for the synthesis of N-acetyl compounds.[7]

General Reaction Scheme:

G Amine Primary or Secondary Amine (or Amine Hydrochloride) Acetamide N-Acetylated Amine Amine->Acetamide TMOA This compound TMOA->Acetamide Heat Heat or Microwave Methanol Methanol

Caption: Acetylation of amines using trimethyl orthoacetate.

Quantitative Data for Acetylation of Amines:
Amine SubstrateProductConditionsTimeYield (%)Reference
Arylamine hydrochloridesN-Aryl acetamidesNeat, gentle heating50 min~59 (avg.)[7]
L-ProlineN-Acetyl-L-proline methyl esterToluene, reflux24 h84[6]
L-PhenylalanineN-Acetyl-L-phenylalanine methyl esterToluene, reflux-Good[6]
Primary/Secondary AminesN-AcetamidesMethanol, MW (135 °C)15 min>90[8]
Experimental Protocol: Solvent-Free Acetylation of Amine Hydrochlorides[7]
  • In a round-bottom flask, combine the amine hydrochloride (1.0 eq) and trimethyl orthoacetate (1.2 eq).

  • Heat the mixture gently with magnetic stirring for approximately 50 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protection of Diols

Trimethyl orthoacetate is a useful reagent for the protection of 1,2- and 1,3-diols as their 1-methoxyethylidene cyclic acetals (2-methoxy-2-methyl-1,3-dioxolanes or -dioxanes). This protection is typically achieved under acidic catalysis.

General Reaction Scheme:

G Diol 1,2- or 1,3-Diol ProtectedDiol Cyclic Orthoester Diol->ProtectedDiol TMOA This compound TMOA->ProtectedDiol Catalyst Acid Catalyst (e.g., PPTS) Methanol Methanol

Caption: Protection of diols using trimethyl orthoacetate.

Experimental Protocol: Protection of a 1,2,4-Triol[9]
  • To a solution of the 1,2,4-triol (1.0 eq) in dichloromethane (DCM), add trimethyl orthoacetate.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.25 eq).

  • Stir the reaction mixture at room temperature for a short period (e.g., 2 minutes) to form the bicyclic orthoester.

  • The reaction can be monitored by TLC.

  • Upon completion, the reaction mixture can be worked up by quenching with a mild base and extraction.

Synthesis of Heterocycles

Trimethyl orthoacetate can be employed in the synthesis of various heterocyclic compounds. For instance, it reacts with meso-diamines to form imidazolines and can be used in the construction of functionalized thiadiazoles from thiosemicarbazide.[9]

Quantitative Data for Heterocycle Synthesis:
ReactantsProductConditionsYield (%)Reference
meso-1,2-Diphenylethane-1,2-diamine, Triethyl orthoformate4,5-Diphenyl-4,5-dihydro-1H-imidazole--[9]
Thiosemicarbazide, Triethyl orthoacetate, Succinic anhydride2-(3-Carboxypropanamido)-5-methyl-1,3,4-thiadiazoleSulfamic acid68-90[9]
2-Hydroxy-2,2-diphenylacetic hydrazide, Triethyl orthoacetate1,2,4-Triazole derivative-82[9]

Related Application: The Eschenmoser-Claisen Rearrangement

While the Eschenmoser-Claisen rearrangement utilizes an N,N-dimethylacetamide dimethyl acetal instead of trimethyl orthoacetate, it is a closely related and highly valuable[1][1]-sigmatropic rearrangement of allylic alcohols to form γ,δ-unsaturated amides.[10] This reaction often proceeds with high stereoselectivity and under milder conditions than the Johnson-Claisen rearrangement.

General Reaction Scheme:

G AllylAlcohol Allylic Alcohol UnsaturatedAmide γ,δ-Unsaturated Amide AllylAlcohol->UnsaturatedAmide AmideAcetal N,N-Dimethylacetamide Dimethyl Acetal AmideAcetal->UnsaturatedAmide Heat Heat or Microwave Methanol Methanol

Caption: The Eschenmoser-Claisen rearrangement.

Experimental Protocol: Microwave-Assisted Eschenmoser-Claisen Rearrangement[5]
  • In a 10 mL sealed microwave tube, charge the allylic alcohol (0.42 mmol, 1.0 eq), N,N-dimethylacetamide dimethyl acetal (2.15 mmol, 5.1 eq), and xylene (4 mL) at room temperature.

  • Seal the tube and heat the mixture under microwave irradiation for 30 minutes (power = 150 W, ramp time = 5 min, ramp to temperature = 160 °C, hold time = 25 min, high stirring).

  • After the reaction, cool the mixture and concentrate it in vacuo.

  • Purify the residue by flash column chromatography to obtain the corresponding γ,δ-unsaturated amide (reported yield of 81%).[5]

References

Application Notes and Protocols for Methylation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Initial investigations into the use of methyl 2,2,2-trimethoxyacetate as a methylating agent have not yielded established protocols or mechanistic studies in the scientific literature. Its chemical structure, that of an orthoester, suggests it is more likely to act as a protecting group or a precursor to other chemical entities rather than a direct donor of a methyl group in methylation reactions. The presence of three methoxy groups attached to a single carbon atom makes it susceptible to hydrolysis under acidic conditions to form methyl glyoxylate and methanol, but it is not typically employed as a methylating agent.

This document, therefore, provides a detailed overview of established and widely used methylation methods relevant to researchers, scientists, and drug development professionals. We will explore common classes of methylating agents, their mechanisms, and provide detailed protocols for their application.

I. Introduction to Methylation in Drug Discovery

Methylation, the addition of a methyl group (-CH3) to a substrate, is a fundamental chemical transformation in organic chemistry and holds significant importance in drug design and development.[1] The strategic placement of a methyl group can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] This has led to the concept of the "magic methyl" effect, where the introduction of a methyl group can lead to a dramatic improvement in a drug candidate's properties.[2]

II. Common Classes of Methylating Agents and Their Mechanisms

A variety of reagents are utilized for methylation, each with its own reactivity profile, substrate scope, and safety considerations. The choice of methylating agent is dictated by the nature of the substrate and the desired outcome of the reaction.

A. Electrophilic Methylating Agents (SN2 Pathway)

These are the most common types of methylating agents and react via an SN2 mechanism, where a nucleophile attacks the electrophilic methyl group.

  • Mechanism: The nucleophile (e.g., an alcohol, amine, or thiol) attacks the methyl group of the methylating agent, leading to the displacement of a leaving group.

    sn2_methylation cluster_0 SN2 Methylation Nu Nu:⁻ MeX H₃C-X Nu->MeX Nucleophilic Attack TransitionState [Nu---CH₃---X]⁻ Product Nu-CH₃ TransitionState->Product Inversion of Stereochemistry LeavingGroup X⁻

    Figure 1: Generalized SN2 methylation pathway.

  • Common Reagents:

    • Dimethyl Sulfate (DMS): A potent and cost-effective methylating agent for a wide range of nucleophiles. Caution: Highly toxic and carcinogenic.

    • Methyl Iodide (MeI): A highly reactive and efficient methylating agent. Caution: Toxic and a suspected carcinogen.

    • Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane for the methylation of carboxylic acids.

    • Trimethyl Phosphate (TMP): A less toxic alternative, often used with a base.[3]

B. Enzymatic Methylation

In biological systems, methylation is catalyzed by enzymes called methyltransferases.[4] These enzymes utilize S-adenosylmethionine (SAM) as the universal methyl donor.[4] This process is central to epigenetics (DNA and histone methylation) and the biosynthesis of many small molecules.[4][5]

  • Mechanism: A methyltransferase enzyme binds both the substrate and SAM, facilitating the transfer of the methyl group from SAM to the substrate.

    enzymatic_methylation cluster_workflow Enzymatic Methylation Workflow SAM S-Adenosylmethionine (SAM) Enzyme Methyltransferase (DNMT, HMT) SAM->Enzyme Substrate Substrate (e.g., DNA, Histone) Substrate->Enzyme MethylatedSubstrate Methylated Substrate Enzyme->MethylatedSubstrate Methyl Transfer SAH S-Adenosylhomocysteine (SAH) Enzyme->SAH

    Figure 2: Workflow of enzymatic methylation.

III. Quantitative Data for Common Methylation Reactions

The following table summarizes typical reaction conditions and yields for common methylation procedures.

Methylating AgentSubstrate ClassBase/CatalystSolventTemperature (°C)Typical Yield (%)Reference
Dimethyl Sulfate (DMS)PhenolsK₂CO₃AcetoneReflux>90
Methyl Iodide (MeI)AminesK₂CO₃ or Et₃NDMF or CH₃CN25 - 8080-95
TMS-diazomethaneCarboxylic Acids-Toluene/Methanol25>95
Trimethyl PhosphatePhenols, ThiolsCa(OH)₂DMF8085-98[3]
S-AdenosylmethionineDNA (in vitro)DNMT1 EnzymeTris-HCl Buffer37Variable[6]

IV. Experimental Protocols

A. Protocol for O-Methylation of a Phenol using Dimethyl Sulfate

Objective: To methylate 4-hydroxybenzaldehyde to form 4-methoxybenzaldehyde.

Materials:

  • 4-hydroxybenzaldehyde

  • Dimethyl sulfate (DMS) (EXTREME CAUTION)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 40 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • In a well-ventilated fume hood , slowly add dimethyl sulfate (1.0 mL, 10.5 mmol) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-methoxybenzaldehyde.

B. Protocol for in vitro DNA Methylation using CpG Methyltransferase (M.SssI)

Objective: To methylate a plasmid DNA at CpG dinucleotides.

Materials:

  • Plasmid DNA (e.g., pUC19)

  • CpG Methyltransferase (M.SssI) (e.g., from New England Biolabs)

  • 10X NEBuffer 2

  • S-adenosylmethionine (SAM)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Heating block at 65°C

Procedure:

  • In a sterile microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X NEBuffer 2

    • Up to 1 µg of plasmid DNA

    • 2 µL of SAM (e.g., 32 mM stock, for a final concentration of 3.2 mM)

    • 1 µL of M.SssI (4 units/µL)

  • Gently mix the reaction by pipetting up and down.

  • Incubate the reaction at 37°C for 1 hour.[6]

  • To stop the reaction, heat the mixture at 65°C for 20 minutes.[6]

  • The methylated DNA is now ready for downstream applications, such as restriction digest analysis to confirm methylation.

    dna_methylation_workflow cluster_protocol In Vitro DNA Methylation Protocol Start Combine Reagents: - DNA - Buffer - SAM - M.SssI Incubate Incubate at 37°C for 1 hour Start->Incubate HeatInactivate Heat Inactivate at 65°C for 20 min Incubate->HeatInactivate End Methylated DNA Ready HeatInactivate->End

    Figure 3: Experimental workflow for in vitro DNA methylation.

V. Conclusion

While this compound is not a recognized methylating agent, a wide array of effective reagents and protocols are available to researchers for introducing methyl groups into small molecules and biomolecules. The choice of method depends on the specific substrate, desired selectivity, and scale of the reaction. The protocols and data presented here provide a starting point for performing methylation reactions in a research and drug development setting. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents.

References

The Influence of Solvents on Reactions Involving Methyl 2,2,2-trimethoxyacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,2-trimethoxyacetate is a versatile orthoester with potential applications in organic synthesis and drug development as a building block for complex molecules. The reactivity of this compound, particularly in common organic transformations such as hydrolysis and transesterification, is significantly influenced by the choice of solvent. Understanding these solvent effects is crucial for optimizing reaction conditions to achieve desired yields, reaction rates, and product selectivity. This document provides a detailed overview of the anticipated solvent effects on reactions with this compound, along with generalized experimental protocols and data presentation frameworks.

The principles outlined herein are derived from established chemical theory and data from analogous ester compounds, providing a predictive guide for researchers working with this specific orthoester.

Theoretical Background: How Solvents Influence Reactions

Solvent properties such as polarity, proticity, and dielectric constant play a pivotal role in chemical reactions.[1] For reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species, thereby lowering the activation energy and accelerating the reaction rate.[2][3] Conversely, non-polar solvents are suitable for reactions involving non-polar species.

Protic solvents, which can donate hydrogen bonds (e.g., water, alcohols), can solvate both anions and cations effectively. Aprotic solvents (e.g., DMSO, DMF, acetonitrile), lack this ability but possess dipoles that can solvate cations.[4] The choice between a protic and an aprotic solvent can dramatically alter the reaction pathway and outcome.

Application Notes: Expected Solvent Effects on Key Reactions

Hydrolysis of this compound

The hydrolysis of this compound to 2,2,2-trimethoxyacetic acid is a fundamental transformation. The reaction proceeds via a tetrahedral intermediate, and the nature of the solvent is expected to have a profound impact on the reaction rate.

  • Polar Protic Solvents (e.g., Water, Methanol/Water mixtures): These solvents are expected to facilitate hydrolysis. Water acts as both a reactant and a solvent, and its high polarity and ability to form hydrogen bonds can stabilize the charged transition state. The rate of hydrolysis is generally expected to increase with increasing water content in aqueous-organic solvent mixtures.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also support hydrolysis, particularly if a controlled amount of water is present. They are effective at solvating the cationic species that may form during the reaction.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Hydrolysis is expected to be very slow or negligible in non-polar solvents due to the immiscibility of water and the inability of the solvent to stabilize the polar transition state.

Transesterification of this compound

Transesterification, the exchange of the methoxy group with another alkoxy group, is a key reaction for modifying the ester functionality. The choice of solvent can influence the reaction equilibrium and rate.

  • Alcohol as Solvent: Using the reactant alcohol as the solvent (e.g., ethanol for transesterification to ethyl 2,2,2-trimethoxyacetate) can drive the reaction forward by Le Chatelier's principle. The polarity of the alcohol will also play a role in stabilizing any charged intermediates.

  • Inert Solvents:

    • Polar Aprotic Solvents (e.g., THF, Dioxane): These are good general-purpose solvents for transesterification as they can dissolve both the orthoester and the alcohol, creating a homogeneous reaction mixture.

    • Non-Polar Solvents (e.g., Toluene): These can be used, particularly in catalyzed reactions. In some cases, the use of a non-polar solvent can aid in product separation.

Data Presentation

The following tables provide a template for summarizing quantitative data from experimental studies on the solvent effects on reactions of this compound.

Table 1: Effect of Solvent on the Hydrolysis of this compound

Solvent System (v/v)Temperature (°C)Reaction Time (h)Yield of 2,2,2-trimethoxyacetic acid (%)
Water2524Expected High
Methanol/Water (1:1)2524Expected High
Dioxane/Water (1:1)2524Expected Moderate-High
Acetonitrile/Water (1:1)2524Expected Moderate
Toluene2524Expected Low/Negligible

Table 2: Effect of Solvent on the Transesterification of this compound with Ethanol

SolventCatalystTemperature (°C)Reaction Time (h)Yield of Ethyl 2,2,2-trimethoxyacetate (%)
EthanolH₂SO₄ (cat.)6012Expected High
Tetrahydrofuran (THF)H₂SO₄ (cat.)6012Expected Moderate-High
TolueneH₂SO₄ (cat.)6012Expected Moderate
Dichloromethane (DCM)H₂SO₄ (cat.)4024Expected Moderate
No Solvent (Neat)H₂SO₄ (cat.)6012Expected High

Experimental Protocols

The following are generalized protocols for the hydrolysis and transesterification of this compound. Researchers should optimize these protocols based on their specific experimental setup and goals.

Protocol 1: General Procedure for the Hydrolysis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add the chosen solvent or solvent mixture (e.g., Dioxane/Water 1:1, 0.5 M concentration).

  • Reaction Initiation: If an acid or base catalyst is used, add it to the reaction mixture at this stage.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Work-up: Once the reaction is complete, quench the reaction if necessary. Acidify the aqueous layer to a pH of 1-2 with a suitable acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). It may be necessary to saturate the aqueous phase with a salt like NaCl to improve extraction efficiency.[1]

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2,2,2-trimethoxyacetic acid by a suitable method, such as column chromatography or crystallization.

Protocol 2: General Procedure for the Transesterification of this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq) and the desired alcohol (e.g., ethanol, 3.0 eq).

  • Solvent and Catalyst Addition: Add the chosen inert solvent (if any) and a catalytic amount of a suitable acid or base catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or sodium methoxide).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or NMR.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the catalyst.

  • Extraction: Add water and extract the product with an organic solvent.

  • Drying and Concentration: Dry the combined organic extracts, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting ester by distillation or column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the described reactions.

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reactants Combine this compound and Solvent Start->Reactants Reaction Stir at Desired Temperature Reactants->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Workup Acidify and Extract Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify Workup->Purify End Isolated 2,2,2-trimethoxyacetic acid Purify->End

Caption: General workflow for the hydrolysis of this compound.

Transesterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reactants Combine this compound, Alcohol, Solvent, and Catalyst Start->Reactants Reaction Heat and Stir Reactants->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Workup Neutralize and Extract Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify Workup->Purify End Isolated Transesterified Product Purify->End

Caption: General workflow for the transesterification of this compound.

References

Application Note: Scale-Up Synthesis Utilizing Methyl 2,2,2-Trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,2,2-trimethoxyacetate is a versatile reagent in organic synthesis, valued for its potential to introduce a methoxycarbonylmethyl group or serve as a precursor to other key synthetic intermediates. The transition from a laboratory-scale procedure to a large-scale manufacturing process is a critical phase in chemical and pharmaceutical development. This process, known as scale-up, involves numerous challenges, including maintaining reaction efficiency, ensuring safety, and achieving economic viability. Careful planning, process optimization, and a thorough understanding of the reaction mechanism are paramount for a successful scale-up campaign.

General Considerations for Scale-Up Synthesis

The successful scale-up of a chemical process requires careful attention to several factors that may not be significant at the lab scale. These include:

  • Heat Transfer: Exothermic or endothermic reactions can pose significant challenges in large reactors where the surface-area-to-volume ratio is much lower than in laboratory glassware. Efficient heat management is crucial to maintain optimal reaction temperatures and prevent runaway reactions.

  • Mass Transfer: In heterogeneous reaction mixtures, efficient mixing becomes critical to ensure all reactants are in contact. Inadequate mixing can lead to lower yields, increased side product formation, and potential safety hazards.

  • Reaction Kinetics: A thorough understanding of the reaction kinetics is essential to predict how the reaction will behave on a larger scale and to optimize reaction times and conditions.

  • Safety: A comprehensive hazard analysis should be conducted to identify potential risks associated with the reagents, intermediates, products, and the process itself. This includes flammability, toxicity, and reactivity hazards.

Representative Experimental Workflow for Scale-Up

The following is a generalized workflow for the scale-up of a hypothetical reaction involving this compound.

Caption: General workflow for a chemical synthesis scale-up process.

G cluster_0 Planning & Lab Scale cluster_1 Process Development & Scale-Up cluster_2 Production & Analysis A Route Scouting & Optimization (mg scale) B Gram-Scale Synthesis A->B C Hazard Analysis & Safety Protocol Development B->C D Pilot Plant Scale-Up (kg scale) C->D E Process Parameter Optimization D->E F Full-Scale Production E->F G Quality Control & Product Isolation F->G H Final Product G->H

Template for Experimental Protocol

Disclaimer: The following is a template. A specific scaled-up synthesis protocol for a reaction involving this compound could not be identified in publicly available literature. This template should be populated with data from a well-defined and optimized laboratory procedure before attempting a scale-up.

Reaction: General reaction of an unspecified ketone with this compound.

Materials and Equipment
  • Reactor: 50 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Addition Funnel: 10 L graduated dropping funnel.

  • Reagents:

    • Unspecified Ketone (X kg, Y mol)

    • This compound (A kg, B mol)

    • Anhydrous Solvent (e.g., THF, Toluene) (Z L)

    • Base (e.g., Sodium Hydride, LDA) (C kg, D mol)

    • Quenching Solution (e.g., Saturated Ammonium Chloride)

    • Extraction Solvent (e.g., Ethyl Acetate)

    • Drying Agent (e.g., Anhydrous Sodium Sulfate)

  • Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coat, chemical-resistant gloves.

Procedure
  • Reactor Setup: The reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Reagent Charging: The anhydrous solvent and the base are charged into the reactor under a nitrogen atmosphere.

  • Initial Cooling/Heating: The reactor contents are brought to the desired initial temperature (e.g., 0 °C).

  • Substrate Addition: A solution of the unspecified ketone in the anhydrous solvent is added slowly to the reactor via the dropping funnel, maintaining the internal temperature.

  • Reagent Addition: this compound is added dropwise, ensuring the temperature does not exceed the specified limit.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, GC).

  • Work-up:

    • Once the reaction is complete, it is carefully quenched by the slow addition of the quenching solution.

    • The layers are separated, and the aqueous layer is extracted with the extraction solvent.

    • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by an appropriate method for large-scale operations, such as crystallization or distillation.

Data Presentation Templates

The following tables are templates for summarizing quantitative data from a scale-up synthesis.

Table 1: Reactant and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass (kg)Volume (L)Molar Equivalents
Unspecified Ketone[Value][Value][Value][Value]1.0
This compound148.16[Value][Value][Value][Value]
Base[Value][Value][Value][Value][Value]
Anhydrous Solvent[Value]--[Value]-

Table 2: Reaction Parameters and Yield

ParameterValue
Reaction Scale[Value] mol
Reaction Temperature[Value] °C
Reaction Time[Value] hours
Yield (Crude)[Value] kg ([Value] %)
Yield (Purified)[Value] kg ([Value] %)
Purity (by HPLC/GC)[Value] %

Safety Precautions

  • Handling: Use personal protective equipment, including safety goggles, gloves, and a lab coat.[1] Work in a well-ventilated area, such as a fume hood.[1] Avoid breathing vapors or mists.[2]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[2] Use explosion-proof electrical and ventilating equipment.[1] Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area.[1]

  • Spills: In case of a spill, absorb the material with a non-flammable absorbent and place it in a closed container for disposal.[1]

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Logical Relationships in Process Safety

A critical aspect of scale-up is understanding the relationships between process parameters and safety.

Caption: Relationship between process parameters and safety controls.

G cluster_0 Process Parameters cluster_1 Potential Hazards cluster_2 Safety Controls A Reaction Temperature D Runaway Reaction A->D B Addition Rate B->D E Localized Hotspots B->E C Stirring Speed C->E F Pressure Buildup D->F H Emergency Quench D->H E->F I Pressure Relief Valve F->I G Cooling System G->A

Conclusion

The scale-up of chemical syntheses involving reagents like this compound requires a systematic and well-documented approach. While specific scaled-up protocols for this reagent are not prevalent in the literature, the principles of process development, including careful control of reaction parameters, thorough safety analysis, and detailed documentation, remain universally applicable. The templates and general guidelines provided in this application note are intended to serve as a foundation for researchers to build upon when developing their own robust and safe large-scale synthetic procedures. It is imperative to conduct thorough laboratory-scale optimization and hazard analysis before attempting any synthesis on a larger scale.

References

Application Notes and Protocols: Methyl 2,2,2-trimethoxyacetate in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the utilization of methyl 2,2,2-trimethoxyacetate in continuous flow chemistry. The following sections outline hypothetical, yet plausible, applications based on the known reactivity of orthoesters and established principles of flow chemistry. These protocols are intended to serve as a guide for the development of continuous manufacturing processes in pharmaceutical and fine chemical synthesis.

Application Note 1: Continuous Flow Acid-Catalyzed Hydrolysis of this compound to Methyl Acetate

Objective: To establish a continuous flow protocol for the efficient and controlled hydrolysis of this compound to methyl acetate, a common solvent and reagent. Flow chemistry offers enhanced safety and control over this potentially exothermic reaction.[1][2][3][4][5]

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (Solution A)

  • Deionized Water with Sulfuric Acid (catalyst) (Solution B)

  • Methanol (for quenching)

  • Standard laboratory glassware and analytical equipment (GC-MS, HPLC)

Equipment:

  • A continuous flow reactor system (e.g., Vapourtec, Uniqsis, or custom-built) equipped with:

    • Two high-pressure liquid chromatography (HPLC) pumps

    • A T-mixer

    • A heated reactor coil (e.g., PFA or stainless steel, 10 mL volume)

    • A back-pressure regulator (BPR)

    • A collection vessel

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 1.0 M solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Solution B: Prepare a 0.1 M aqueous solution of sulfuric acid.

  • System Setup:

    • Assemble the flow reactor system as illustrated in the workflow diagram below.

    • Prime the pumps and the system with the respective solvents to be used in the reaction.

    • Set the back-pressure regulator to 5 bar to ensure a stable flow and prevent solvent boiling.

  • Reaction Execution:

    • Set the temperature of the reactor coil to the desired value (refer to the data table for optimization).

    • Pump Solution A and Solution B into the T-mixer at the specified flow rates.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system).

    • Collect the output from the reactor in a cooled collection vessel containing a small amount of methanol to quench the reaction.

  • Analysis:

    • Analyze the collected samples by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the conversion of this compound and the yield of methyl acetate.

Data Presentation:

Table 1: Optimization of Continuous Flow Hydrolysis of this compound

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (min)Conversion (%)Yield (%)
1600.5208582
2800.5209593
31000.520>9998
41001.0109290
51201.010>9997

Workflow Diagram:

hydrolysis_workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_analysis Collection & Analysis PumpA Pump A (this compound) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Aqueous Acid) PumpB->TMixer Reactor Heated Coil Reactor TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Collection Vessel BPR->Collection Analysis GC-MS/HPLC Analysis Collection->Analysis

Caption: Continuous flow setup for the hydrolysis of this compound.

Application Note 2: Continuous Flow Synthesis of N-Acyl Compounds via Reaction with Amines

Objective: To develop a continuous flow method for the acylation of primary and secondary amines using this compound. This approach avoids the need for activating agents and allows for rapid and efficient amide bond formation.[6]

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (Solution A)

  • Amine (e.g., benzylamine) (Solution B)

  • Suitable solvent (e.g., THF, acetonitrile)

  • Standard laboratory glassware and analytical equipment (LC-MS, NMR)

Equipment:

  • A continuous flow reactor system with:

    • Two HPLC pumps

    • A T-mixer

    • A heated reactor coil (e.g., stainless steel, 5 mL volume)

    • A back-pressure regulator

    • A collection vessel

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in THF.

    • Solution B: Prepare a 0.5 M solution of the desired amine in THF.

  • System Setup:

    • Configure the flow reactor as depicted in the workflow diagram.

    • Prime the system with THF.

    • Set the back-pressure regulator to 10 bar to enable superheating of the solvent.

  • Reaction Execution:

    • Set the reactor temperature as per the optimization table.

    • Pump Solution A and Solution B at equal flow rates into the T-mixer.

    • After the system stabilizes, collect the product stream.

  • Work-up and Analysis:

    • The collected solution can be concentrated in vacuo.

    • The crude product can be purified by column chromatography if necessary.

    • Confirm the product structure and purity using LC-MS and NMR spectroscopy.

Data Presentation:

Table 2: Optimization of Continuous Flow Amidation

EntryAmineTemperature (°C)Flow Rate (mL/min)Residence Time (min)Yield (%)
1Benzylamine1200.252075
2Benzylamine1400.252092
3Benzylamine1600.252096
4Benzylamine1600.51088
5Morpholine1600.252094

Workflow Diagram:

amidation_workflow ReagentA This compound in THF Pump1 Pump 1 ReagentA->Pump1 ReagentB Amine in THF Pump2 Pump 2 ReagentB->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR BPR (10 bar) Reactor->BPR Product Product Collection BPR->Product

R1COR2 + HO(CH2)nOH <--(H+)--> R1C(O(CH2)nO)R2 + H2O CH3COOC(OCH3)3 + H2O --(H+)--> CH3COOCH3 + 2 CH3OH

Caption: Logical flow for the proposed continuous acetalization reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using methyl 2,2,2-trimethoxyacetate in organic synthesis. The following information is designed to help improve reaction yields and address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound serves as a versatile reagent, primarily utilized as a precursor for the synthesis of α-ketoesters and α,β-epoxy esters (glycidic esters). Its unique orthoester structure allows for controlled reactivity in various condensation and addition reactions.

Q2: Why am I observing low yields in my reaction with this compound?

A2: Low yields can stem from several factors, including incomplete enolate formation, side reactions such as hydrolysis of the trimethoxyacetate or the product, steric hindrance, and suboptimal reaction conditions (temperature, base, solvent). A systematic approach to troubleshooting these variables is essential for improving conversion.[1][2]

Q3: How can I minimize the hydrolysis of this compound during my reaction?

A3: The trimethoxyacetyl group is sensitive to both acidic and basic aqueous conditions, which can lead to the formation of methyl glyoxylate and methanol. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Quenching the reaction with a non-aqueous workup or a carefully controlled aqueous workup at low temperatures can also prevent significant product degradation.[3][4][5]

Q4: What are the common byproducts I should expect?

A4: Common byproducts can include the hydrolyzed starting material (methyl glyoxylate), self-condensation products of the carbonyl compound, and products arising from competing side reactions like aldol condensation. In Darzens-type reactions, the formation of vicinal diols from the opening of the epoxide ring can occur, especially during purification.[6]

Troubleshooting Guides

Low Yield in Darzens-Type Condensation for α,β-Epoxy Ester Synthesis

The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester equivalent in the presence of a base to form an α,β-epoxy ester. While this compound is not a haloester, its enolate can participate in similar addition reactions to carbonyls, followed by ring closure.

Problem: Low or no yield of the desired α,β-epoxy ester.

Troubleshooting Workflow:

start Low Yield in Darzens-Type Reaction check_enolate Step 1: Verify Enolate Formation start->check_enolate check_conditions Step 2: Optimize Reaction Conditions check_enolate->check_conditions Enolate formation confirmed check_carbonyl Step 3: Assess Carbonyl Substrate check_conditions->check_carbonyl Conditions optimized check_workup Step 4: Evaluate Workup & Purification check_carbonyl->check_workup Substrate is suitable solution Improved Yield check_workup->solution Procedure refined start Low Yield in α-Ketoester Synthesis check_reagent Step 1: Assess Organometallic Reagent start->check_reagent check_addition Step 2: Optimize Addition Protocol check_reagent->check_addition Reagent is active check_hydrolysis Step 3: Refine Hydrolysis Step check_addition->check_hydrolysis Addition optimized check_purification Step 4: Evaluate Purification check_hydrolysis->check_purification Hydrolysis complete solution Improved Yield check_purification->solution Purification optimized

References

troubleshooting failed reactions involving methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2,2,2-trimethoxyacetate. The following sections address common issues encountered during reactions involving this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and solutions?

Answer:

Low or no product yield in reactions involving this compound can stem from several factors, primarily related to reagent purity, reaction conditions, and the inherent reactivity of the orthoester.

Possible Causes & Troubleshooting Steps:

  • Moisture Contamination: this compound is highly sensitive to moisture and can readily hydrolyze, especially under acidic or basic conditions. This hydrolysis consumes the starting material and can introduce byproducts that interfere with the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Base Selection: For reactions requiring the formation of an enolate from this compound, the choice of base is critical. Weak bases may not be strong enough to deprotonate the α-carbon effectively.

    • Solution: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) to ensure complete and irreversible enolate formation.

  • Incorrect Reaction Temperature: The stability of both the orthoester and the resulting enolate can be temperature-dependent. Decomposition or side reactions may occur at elevated temperatures.

    • Solution: For enolate formation, conduct the reaction at low temperatures (e.g., -78 °C) to maintain the stability of the enolate. Subsequent reaction with an electrophile may require gradual warming.

  • Steric Hindrance: The bulky trimethoxy group can sterically hinder the approach of reactants.

    • Solution: In cases of severe steric hindrance, consider using a less hindered orthoester if the experimental design allows. Alternatively, prolonged reaction times or the use of a more reactive electrophile might be necessary.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction. What are the likely impurities and how can I minimize them?

Answer:

Side product formation is a common issue and is often linked to the decomposition of the starting material or unintended reaction pathways.

Common Side Products & Prevention:

  • Hydrolysis Products: The primary side products often arise from the hydrolysis of the trimethoxyacetate. This can lead to the formation of methyl 2,2-dimethoxyacetate and methanol, or further to methyl glyoxylate and eventually glyoxylic acid under aqueous workup.

    • Prevention: As mentioned previously, stringent anhydrous conditions are crucial.

  • Self-Condensation Products: If the enolate of this compound is not consumed quickly by the desired electrophile, it can potentially react with unreacted starting material.

    • Prevention: Add the electrophile to the pre-formed enolate solution at a low temperature to ensure rapid reaction with the intended substrate.

  • Products from Base-Induced Elimination: Depending on the substrate, the use of a strong base could lead to elimination side reactions.

    • Prevention: Carefully select a base that favors the desired reaction pathway. A bulkier base may be more selective for proton abstraction over other pathways.

Data Presentation

Table 1: Effect of Base and Temperature on Enolate Formation and Subsequent Alkylation

EntryBaseTemperature (°C)Reaction Time (h)Desired Product Yield (%)
1NaH254< 5
2LDA-78185
3KHMDS-78182
4LDA0145 (with side products)

Note: This table presents illustrative data for the alkylation of the enolate of this compound with a model electrophile.

Experimental Protocols

Protocol 1: General Procedure for the Formation and Alkylation of the Enolate of this compound
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (1.05 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: Add this compound (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile (1.0 equivalent) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring & Quenching: Allow the reaction to proceed at -78 °C and monitor by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup & Purification: Allow the mixture to warm to room temperature, extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

troubleshooting_workflow start Reaction Failed: Low Yield or Side Products check_moisture Check for Moisture Contamination start->check_moisture anhydrous_conditions Implement Strict Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere check_moisture->anhydrous_conditions Moisture suspected check_base Evaluate Base Selection and Strength check_moisture->check_base Moisture not suspected anhydrous_conditions->check_base strong_base Use a Strong, Non-nucleophilic Base (e.g., LDA, KHMDS) check_base->strong_base Weak base used check_temp Assess Reaction Temperature check_base->check_temp Strong base used strong_base->check_temp low_temp Maintain Low Temperature (-78 °C) for Enolate Stability check_temp->low_temp High temperature used check_addition Review Order of Reagent Addition check_temp->check_addition Low temperature used low_temp->check_addition preform_enolate Pre-form Enolate Before Adding Electrophile check_addition->preform_enolate Incorrect order rerun_reaction Rerun Optimized Reaction check_addition->rerun_reaction Correct order preform_enolate->rerun_reaction success Successful Reaction rerun_reaction->success

Caption: Troubleshooting workflow for failed reactions.

hydrolysis_pathway start This compound intermediate1 Methyl 2,2-dimethoxyacetate + Methanol start->intermediate1 + H2O (mild conditions) intermediate2 Methyl Glyoxylate + Methanol intermediate1->intermediate2 + H2O final_product Glyoxylic Acid intermediate2->final_product + H2O (aqueous workup)

Caption: Hydrolysis pathway of this compound.

preventing decomposition of methyl 2,2,2-trimethoxyacetate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 2,2,2-trimethoxyacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during a reaction?

The primary cause of decomposition is hydrolysis, which is the reaction with water. This compound is an orthoester, a class of compounds known for their sensitivity to moisture, especially under acidic conditions. Even trace amounts of acid can catalyze the hydrolysis, leading to the formation of methyl acetate and methanol.

Q2: How can I prevent the decomposition of this compound in my reaction?

To prevent decomposition, it is crucial to maintain anhydrous (dry) and non-acidic conditions throughout your experiment. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q3: What are the signs of this compound decomposition?

Decomposition of this compound can be identified by the presence of its hydrolysis products, primarily methyl acetate and methanol, in your reaction mixture. This can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the expected yield of your desired product can also be an indicator of reagent decomposition.

Q4: Is this compound stable under basic conditions?

While orthoesters are most sensitive to acidic conditions, they can also undergo hydrolysis under strongly basic conditions, although typically at a slower rate. For reactions requiring a base, it is advisable to use a non-nucleophilic, sterically hindered base and to add it at low temperatures to minimize potential side reactions.

Q5: How should I store this compound?

This compound should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place. It is advisable to store it over a desiccant to protect it from moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Decomposition of this compound.Ensure all reaction components are strictly anhydrous. Use freshly distilled, dry solvents. Run the reaction under an inert atmosphere (N₂ or Ar).
Check the pH of the reaction mixture; if acidic, consider using a non-nucleophilic base to neutralize any acid traces.
Formation of unexpected byproducts (e.g., methyl acetate) Hydrolysis of this compound due to the presence of water or acid.Dry all glassware in an oven and cool under a stream of inert gas before use. Use molecular sieves to ensure solvent dryness.
If an acidic reagent is used, consider adding it at a later stage or at a lower temperature.
Inconsistent reaction outcomes Variable amounts of moisture or acid in different reaction setups.Standardize the procedure for drying solvents and glassware. Use a consistent source and grade of all reagents.
Always use a fresh bottle of this compound or one that has been properly stored.

Experimental Protocols

General Protocol for Acylation of an Amine using this compound

This protocol describes a general procedure for the acylation of a primary or secondary amine, emphasizing the measures to prevent the decomposition of this compound.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a vacuum. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: To the flask, add the amine substrate (1.0 equivalent) and dissolve it in the anhydrous solvent.

  • Addition of Base: Add the non-nucleophilic base (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.

Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway MTA This compound Intermediate Hemiorthoester Intermediate MTA->Intermediate Hydrolysis H2O H₂O H2O->Intermediate H_plus H⁺ (catalyst) H_plus->Intermediate MA Methyl Acetate Intermediate->MA MeOH Methanol Intermediate->MeOH

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low Product Yield Check_Decomposition Check for MTA Decomposition (GC-MS or NMR) Start->Check_Decomposition Decomposition_Detected Decomposition Detected? Check_Decomposition->Decomposition_Detected Implement_Anhydrous Implement Strict Anhydrous Conditions Decomposition_Detected->Implement_Anhydrous Yes Check_pH Check Reaction pH Decomposition_Detected->Check_pH No End Re-run Reaction Implement_Anhydrous->End pH_Acidic pH Acidic? Check_pH->pH_Acidic Add_Base Add Non-Nucleophilic Base pH_Acidic->Add_Base Yes Other_Issues Investigate Other Reaction Parameters pH_Acidic->Other_Issues No Add_Base->End

Caption: Troubleshooting logic for addressing low product yield.

Experimental Workflow for Acylation

Experimental_Workflow Start Start: Prepare Anhydrous Setup Dissolve_Amine Dissolve Amine in Anhydrous Solvent Start->Dissolve_Amine Add_Base Add Non-Nucleophilic Base Dissolve_Amine->Add_Base Add_MTA Add this compound Add_Base->Add_MTA Monitor_Reaction Monitor Reaction (TLC/LC-MS) Add_MTA->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Purify Purify Product Workup->Purify End End: Characterize Product Purify->End

Caption: Step-by-step workflow for a typical acylation reaction.

Technical Support Center: Navigating Steric Hindrance in Methyl 2,2,2-Trimethoxyacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for chemists and researchers encountering challenges with methyl 2,2,2-trimethoxyacetate, particularly in reactions where steric hindrance is a significant factor.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound and sterically demanding substrates.

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficient Catalyst Activity: The catalyst may not be strong enough to overcome the high activation energy associated with sterically hindered substrates.- Use stronger Lewis acids: Consider catalysts like scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃), which have been shown to be effective in transesterification of hindered esters. - Employ solid acid catalysts: Montmorillonite KSF or other solid acids can be effective and offer easier workup.
Reversible Reaction Equilibrium: The accumulation of methanol as a byproduct can drive the equilibrium back to the starting materials, especially in transesterification reactions.- Remove methanol: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to sequester methanol as it is formed. - Use excess orthoester: Employing a stoichiometric excess of this compound can help shift the equilibrium towards the product.
Low Reaction Temperature: Insufficient thermal energy may prevent the reactants from overcoming the steric barrier.- Increase reaction temperature: Cautiously increase the reaction temperature while monitoring for potential side reactions or decomposition.
Formation of Side Products Elimination Reactions: With highly hindered secondary or tertiary alcohols, elimination to form alkenes can compete with the desired substitution, particularly under harsh acidic conditions.- Use milder reaction conditions: Opt for less acidic catalysts and lower reaction temperatures. - Choose a different synthetic route: If elimination is a persistent issue, an alternative strategy for the desired transformation might be necessary.
Orthoester Decomposition: Prolonged reaction times at high temperatures in the presence of strong acids can lead to the decomposition of this compound.- Optimize reaction time: Monitor the reaction progress closely using techniques like TLC or GC to avoid unnecessarily long reaction times. - Use a more efficient catalyst: A more active catalyst can reduce the required reaction time and temperature.
Incomplete Deprotection Steric Hindrance Around the Ester Group: The bulky groups surrounding the ester functionality can impede the approach of nucleophiles or water during hydrolysis.- Use specialized deprotection methods: For highly hindered esters, consider methods like using phenyl selenide anion, which is effective for SN2-type cleavage of sterically hindered methyl esters.[1] - Employ harsher conditions with caution: While generally avoided, in some cases, stronger acids or bases and higher temperatures may be required, but this increases the risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound and sterically hindered alcohols so challenging?

A1: The core of the issue lies in the steric bulk of both the orthoester and the substrate. This compound, while a useful reagent, possesses a tetrahedral carbon atom bonded to three methoxy groups and a methyl group, creating a sterically congested environment. When this reacts with a bulky secondary or tertiary alcohol, the approach of the alcohol's hydroxyl group to the central carbon of the orthoester is significantly impeded. This steric clash increases the activation energy of the reaction, making it slower and often resulting in low yields.

Q2: What are the key reaction types where steric hindrance is a major consideration with this compound?

A2: The primary reactions where steric hindrance plays a crucial role are:

  • Transesterification/Orthoester Exchange: The formation of a new orthoester by reacting with an alcohol. The rate and success of this reaction are highly dependent on the structure of the incoming alcohol, with primary alcohols being the most reactive, followed by secondary, and then tertiary alcohols, which are often unreactive under standard conditions.

  • Ketalization/Protection of Diols: When reacting with a diol to form a cyclic ketal, the steric environment around the hydroxyl groups of the diol is critical. Hindered diols may react slowly or not at all.

  • Johnson-Claisen Rearrangement: This rearrangement involves the reaction of an allylic alcohol with this compound to form a γ,δ-unsaturated ester. The stereochemistry and substitution pattern of the allylic alcohol can significantly influence the reaction's feasibility and outcome due to steric interactions in the transition state.[2][3][4]

Q3: Can I use basic catalysts for transesterification with this compound?

A3: While basic catalysts are commonly used for the transesterification of standard esters, they are generally not effective for orthoester exchange reactions. Orthoester reactions typically require acid catalysis to protonate one of the alkoxy groups, making it a good leaving group and activating the central carbon for nucleophilic attack by the alcohol. Strong bases would not facilitate this mechanism.

Q4: Are there any alternatives to this compound for reactions with sterically hindered substrates?

A4: Yes, if facing insurmountable steric hindrance, you might consider alternative reagents or synthetic strategies. For instance, in some cases, using a ketene acetal might be a more effective way to introduce the desired functionality to a hindered alcohol. Alternatively, for the protection of diols, other protecting groups with different steric profiles could be explored.

Experimental Protocols

General Procedure for Acid-Catalyzed Transesterification with a Hindered Secondary Alcohol
  • To a solution of the sterically hindered secondary alcohol (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene or dichloromethane), add this compound (1.5 - 2.0 eq).

  • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 1-5 mol%) or a solid acid catalyst (e.g., Montmorillonite KSF, 10-20 wt%).

  • If not using a solid dehydrating agent, equip the reaction flask with a Dean-Stark apparatus to remove the methanol byproduct azeotropically. Alternatively, add activated 4Å molecular sieves to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature. If a solid acid was used, filter it off and wash with the reaction solvent.

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Reaction Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve hindered alcohol in anhydrous solvent add_reagent Add this compound start->add_reagent add_catalyst Add acid catalyst add_reagent->add_catalyst add_dehydrating Add molecular sieves or use Dean-Stark add_catalyst->add_dehydrating heat Heat to reflux add_dehydrating->heat monitor Monitor by TLC/GC heat->monitor cool Cool to room temperature monitor->cool Reaction complete neutralize Neutralize with NaHCO3 (aq) cool->neutralize extract Extract and wash neutralize->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify end Isolated Product purify->end troubleshooting_logic start Low Yield Observed check_sm Starting material consumed? start->check_sm side_products Major side products observed? check_sm->side_products Partially no_reaction Increase temperature Use stronger catalyst Increase reaction time check_sm->no_reaction No optimize Optimize purification check_sm->optimize Yes, but low recovery incomplete_reaction Increase reaction time Remove methanol byproduct side_products->incomplete_reaction No elimination Use milder conditions (lower temp, weaker acid) side_products->elimination Yes (e.g., alkene) decomposition Decrease reaction time/temp Use a more efficient catalyst side_products->decomposition Yes (e.g., charring)

References

Technical Support Center: Reactions with Methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed workup procedures, troubleshooting advice, and frequently asked questions for reactions involving methyl 2,2,2-trimethoxyacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration during the workup of a reaction containing this compound or a product with an orthoester group?

A1: The most critical factor is the acid sensitivity of the orthoester functional group. Orthoesters readily hydrolyze under mild aqueous acidic conditions to form the corresponding ester and alcohol.[1][2] Therefore, all steps of the workup, including quenching, washing, and extraction, must be performed under neutral or basic conditions to preserve the orthoester moiety.

Q2: Can I use a standard acidic wash (e.g., dilute HCl) to remove basic impurities?

A2: No, an acidic wash will likely lead to the partial or complete hydrolysis of the this compound or your orthoester-containing product. Alternative methods should be used to remove basic impurities, such as washing with a saturated aqueous solution of ammonium chloride (which is weakly acidic but often tolerated for brief exposures), or purification by column chromatography.

Q3: What are suitable aqueous solutions for washing the organic layer?

A3: To maintain the integrity of the orthoester, it is recommended to use neutral or basic aqueous solutions. These include:

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3][4]

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution[3]

  • Brine (saturated aqueous sodium chloride solution)

Q4: How can I be sure my organic layer is neutral before concentrating it?

A4: After washing with a basic solution like sodium bicarbonate, you can test the pH of the final aqueous wash. To do this, separate the layers and with a pipette, take a small amount of the aqueous layer and spot it on pH paper. The pH should be neutral or slightly basic. It is not possible to directly measure the pH of the organic layer.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired orthoester product after workup. Hydrolysis of the orthoester during the workup.Ensure all aqueous solutions used for washing are neutral or basic. Avoid any acidic quenching or washing steps. Check the pH of all solutions before use.
Formation of a significant amount of a methyl ester byproduct. The reaction was quenched with an acidic solution, or an acidic impurity was present in the reaction mixture, leading to hydrolysis.Quench the reaction with a neutral or basic solution (e.g., saturated NaHCO₃ solution). If the reaction itself generates an acid, consider running the reaction in the presence of a non-nucleophilic base.
An emulsion forms during extraction. High concentrations of dissolved salts or polar byproducts can lead to the formation of an emulsion between the organic and aqueous layers.Add brine to the separatory funnel and gently swirl; this increases the ionic strength of the aqueous layer and can help break the emulsion. Alternatively, you can filter the mixture through a pad of Celite.
The final product is wet even after drying with a drying agent. Insufficient amount of drying agent or insufficient drying time.Use a sufficient amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Sodium sulfate is neutral and a good choice.[4] Allow the organic layer to stand over the drying agent for at least 15-20 minutes with occasional swirling.

Stability of Orthoesters under Different pH Conditions

Condition Stability of Orthoester Primary Hydrolysis Products
Acidic (pH < 7) Unstable, readily hydrolyzes.[1][5]Methyl acetate and Methanol
Neutral (pH ≈ 7) Generally stable.-
Basic (pH > 7) Stable.[1]-

Detailed Experimental Protocol: General Workup for a Reaction with this compound

This protocol assumes the reaction has been carried out in an organic solvent and the desired product is also soluble in common organic extraction solvents.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Be cautious as gas evolution (CO₂) may occur if acidic species are present.[4]

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction solvent is not suitable for extraction (e.g., DMF, DMSO), dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

    • Add more saturated aqueous NaHCO₃ solution if necessary to ensure the aqueous layer is basic.

    • Shake the separatory funnel gently at first, venting frequently to release any pressure buildup. Then, shake more vigorously to ensure thorough mixing.

    • Allow the layers to separate. Drain and collect the organic layer.

  • Washing the Organic Layer:

    • Return the organic layer to the separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution.

      • Deionized water.

      • Brine.

    • For each wash, add the aqueous solution, shake, allow the layers to separate, and then drain the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should be free-flowing and not clumped together, indicating the solution is dry.

  • Solvent Removal and Isolation of Crude Product:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be further purified by an appropriate method such as column chromatography or distillation.

Experimental Workflow Diagram

Workup_Procedure cluster_start Reaction cluster_quench Quenching cluster_extraction Extraction cluster_washing Washing cluster_drying Drying & Isolation ReactionMixture Reaction Mixture (Containing this compound) Quench Quench with Saturated NaHCO3 Solution ReactionMixture->Quench Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction AqueousLayer1 Aqueous Layer (Basic) Extraction->AqueousLayer1 Discard OrganicLayer1 Organic Layer Extraction->OrganicLayer1 Wash_NaHCO3 Wash with Saturated NaHCO3 OrganicLayer1->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine WashedOrganic Washed Organic Layer Wash_Brine->WashedOrganic Drying Dry with Anhydrous Na2SO4 WashedOrganic->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct

Caption: Workflow for a neutral/basic workup procedure.

References

Technical Support Center: Quantitative Analysis of Methyl 2,2,2-Trimethoxyacetate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the quantitative analysis of methyl 2,2,2-trimethoxyacetate and other orthoester conversions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows very low or no conversion of the starting orthoester. What are the common causes?

A1: Low or no conversion in orthoester reactions is typically linked to catalyst, reagent, or environmental factors.

  • Inactive Catalyst: Ensure the acid catalyst is active and used in the appropriate concentration. For some reactions, a Brønsted acid or a Lewis acid may be required.[1][2] The catalytic rate constant is related to the pKa of the acid catalyst.[3]

  • Insufficient Anhydrous Conditions: Orthoester exchange reactions must be conducted in anhydrous solvents, with all reagents thoroughly dried.[1] The presence of trace amounts of water can lead to rapid hydrolysis of the orthoester to the corresponding ester and alcohol, consuming the starting material.[1][4]

  • Reagent Purity: Impurities in your starting materials or solvents can inhibit the reaction. Use freshly purified or opened reagents and high-purity anhydrous solvents.

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An excess of the alcohol is often required to drive the equilibrium in transesterification reactions.[5]

Q2: I'm observing unexpected side products in my reaction mixture. What could they be?

A2: The most common side product is the hydrolyzed ester, formed from the reaction of the orthoester with trace water.[1][4] Depending on the reaction conditions, further degradation or side reactions can occur.

  • Hydrolysis Products: The primary hydrolysis products of this compound are methyl acetate and methanol.[4]

  • Knoevenagel Condensation: In reactions involving aldehydes, a Knoevenagel condensation product might form as an intermediate. If subsequent reaction steps fail, this intermediate may be isolated.[6]

  • Solvent Participation: Solvents like methanol can participate in exchange reactions, leading to a mixture of orthoesters.[5]

Q3: My quantitative results are inconsistent between experimental runs. How can I improve reproducibility?

A3: Inconsistent results often stem from subtle variations in reaction setup and conditions.

  • Control Moisture: The most critical factor is the rigorous exclusion of moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and reagents. Even atmospheric moisture can affect results, so conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][7]

  • Temperature Control: Maintain a constant and uniform temperature. Low temperatures (-78 °C) can favor kinetic products, while higher temperatures can favor thermodynamic products or lead to degradation.[8]

  • Consistent Catalyst Loading: Ensure the catalyst is accurately measured and fully dissolved or suspended in the reaction mixture for consistent activity.

Q4: What is the best analytical method to monitor the conversion in real-time?

A4: ¹H NMR spectroscopy is a powerful and frequently used method for real-time monitoring of orthoester reactions. It allows for the direct observation and quantification of reactants, intermediates, and products in the reaction mixture without the need for workup.[1][3][5] HPLC is also a suitable technique, particularly for tracking the disappearance of starting materials and the appearance of products over time.[3]

Q5: How does pH affect the stability and conversion rate of this compound?

A5: Orthoesters are highly sensitive to acidic conditions. They readily hydrolyze in the presence of mild aqueous acid.[4] The rate of hydrolysis is dependent on the pH; electron-rich orthoesters are more prone to hydrolyze even under neutral conditions, while electron-deficient ones can be more stable, even at low pH.[1][2] For transesterification reactions, a catalytic amount of acid is required, but a low pH environment with water will favor hydrolysis over the desired conversion.[9]

Quantitative Data Summary

The following tables summarize quantitative data on orthoester exchange reactions from literature sources.

Table 1: Acid Catalysts for Orthoester Exchange Reaction of methyl orthoacetate with ethanol in CDCl₃ at room temperature.

CatalystConversion after 1h (%)
Pyridinium p-toluenesulfonate (PPTS)>95
Trifluoroacetic acid (TFA)>95
p-Toluenesulfonic acid (pTSA)>95
Camphorsulfonic acid (CSA)>95

Data adapted from studies on orthoester exchange reactions.[5]

Table 2: Influence of Substituents on Orthoester Hydrolysis Rate Half-life (t₁/₂) of various trimethyl orthoesters in buffered solutions.

Substituent (R) at C1pHHalf-life (t₁/₂) (min)
-CH₃710
-Triazolium1>10000

This table illustrates that electron-rich groups (like -CH₃) accelerate hydrolysis, while electron-deficient groups (like -triazolium) significantly increase stability.[1][2]

Experimental Protocols

Protocol 1: Quantitative ¹H NMR Spectroscopy for Reaction Monitoring

  • Sample Preparation: In a flame-dried NMR tube, dissolve a precisely weighed amount of this compound (e.g., 37.5 µmol) and an internal standard (e.g., mesitylene) in an anhydrous deuterated solvent (e.g., 750 µL of CDCl₃ or C₆D₆).[5] Ensure the solvent has been passed through a column of activated alumina or stored over molecular sieves.[7]

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum before adding other reactants.

  • Reaction Initiation: Add the alcohol (e.g., 112.5 µmol of ethanol) and the acid catalyst (e.g., PPTS).

  • Time-Course Monitoring: Acquire spectra at regular time intervals (e.g., every 15 minutes) at a constant temperature (e.g., 298 K).[5]

  • Data Analysis: Determine the conversion by integrating the signals corresponding to the starting orthoester and the product(s). The concentration of each species can be calculated relative to the internal standard.

Protocol 2: HPLC Analysis of Conversion

  • Method Development: Develop a reverse-phase HPLC method capable of separating the starting orthoester, the alcohol reactant, and the expected products. A C18 column is often suitable.[10]

  • Reaction Sampling: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and immediately quench it by diluting into a mobile phase or a suitable buffer to prevent further reaction.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system. Quantify the peak areas of the reactant and product(s).

  • Calibration: Create a calibration curve for the starting material and key products using standards of known concentration to accurately determine their amounts in the reaction samples.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Dry Glassware (Flame/Oven) prep2 Use Anhydrous Solvents & Reagents prep1->prep2 Critical for success react Combine Reactants & Catalyst under Inert Atmosphere prep2->react monitor Monitor via ¹H NMR or HPLC Sampling react->monitor integrate Integrate Signals (NMR) or Peak Areas (HPLC) monitor->integrate calculate Calculate Conversion vs. Time integrate->calculate

Caption: General experimental workflow for quantitative analysis of orthoester conversion.

G Orthoester RC(OR')₃ ProtonatedOrthoester RC(OR')₂OHR'⁺ Orthoester->ProtonatedOrthoester + H⁺ ProtonatedOrthoester->Orthoester - H⁺ Carbocation [RC(OR')₂]⁺ ProtonatedOrthoester->Carbocation - R'OH Water H₂O Carbocation->Water Ester RCOOR' Alcohol R'OH Water->Ester + H₂O - R'OH, -H⁺ H_plus H⁺

Caption: Acid-catalyzed hydrolysis pathway of an orthoester, a common side reaction.

G Start Low / No Conversion Observed Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Check_Catalyst Is the acid catalyst active and correct? Check_Moisture->Check_Catalyst Yes Sol_Moisture Solution: Flame-dry glassware, use anhydrous reagents, run under inert gas. Check_Moisture->Sol_Moisture No Check_Reagents Are reagents pure? Stoichiometry correct? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Solution: Use fresh catalyst, verify pKa/ type, check concentration. Check_Catalyst->Sol_Catalyst No Sol_Reagents Solution: Purify starting materials, verify molar ratios. Check_Reagents->Sol_Reagents No Success Reaction Proceeds Check_Reagents->Success Yes

Caption: Troubleshooting logic for low conversion in orthoester reactions.

References

Technical Support Center: Catalyst Poisoning in Methyl 2,2,2-Trimethoxyacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving methyl 2,2,2-trimethoxyacetate. This resource is designed to help you identify, mitigate, and resolve issues of catalyst deactivation to ensure the efficiency and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning.

Issue 1: Reaction Failure or Low Yield with Lewis Acid Catalysts

Question: My reaction using this compound and a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, BF₃) is failing to proceed or giving very low yields. What are the potential causes related to catalyst poisoning?

Answer:

Low or no conversion in Lewis acid-catalyzed reactions with orthoesters like this compound can often be attributed to catalyst deactivation. The primary suspects are impurities that act as potent catalyst poisons.

Potential Poisons and Their Effects:

Poison SourceSpecific ImpuritiesEffect on Lewis Acid Catalyst
Reactants/Reagents Water (moisture)Hydrolysis of the Lewis acid, rendering it inactive.
Alcohols (e.g., methanol from synthesis)Formation of stable adducts with the Lewis acid, reducing its availability.
Basic nitrogen compounds (e.g., amines, pyridines)Neutralization of the acidic catalyst sites.[1][2]
Sulfur compounds (e.g., thiols, sulfides)Strong coordination to the metal center, blocking active sites.[2][3][4][5][6][7]
Solvents Residual water in "anhydrous" solventsProgressive deactivation of the catalyst throughout the reaction.
Basic impurities in solvents (e.g., amines in recycled solvents)Neutralization of the catalyst.
Atmosphere Atmospheric moistureDeactivation of the catalyst, especially with hygroscopic Lewis acids.

Troubleshooting Workflow:

G start Low/No Product Yield check_reagents Analyze Reactants and Solvents for Impurities (e.g., Karl Fischer for H₂O, GC-MS for organic impurities) start->check_reagents check_catalyst Verify Catalyst Activity with a Control Reaction start->check_catalyst dry_reagents Dry Reactants and Solvents (e.g., molecular sieves, distillation) check_reagents->dry_reagents purify_reagents Purify Reagents (e.g., distillation, recrystallization) check_reagents->purify_reagents inert_atmosphere Ensure Rigorous Inert Atmosphere (e.g., glovebox, Schlenk line) dry_reagents->inert_atmosphere purify_reagents->inert_atmosphere rerun_reaction Re-run Reaction with Purified and Dry Materials inert_atmosphere->rerun_reaction increase_loading Consider a Modest Increase in Catalyst Loading rerun_reaction->increase_loading If yield is still low change_catalyst Evaluate a More Water-Tolerant Lewis Acid increase_loading->change_catalyst

Caption: Workflow for troubleshooting low-yield Lewis acid-catalyzed reactions.

Experimental Protocol: Karl Fischer Titration for Water Content Analysis

  • Apparatus: A calibrated Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a sample of the solvent or liquid reactant into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the water content in ppm or percentage. Aim for a water content below 50 ppm for moisture-sensitive reactions.

Issue 2: Inconsistent Reaction Rates or Stalling with Solid Acid Catalysts

Question: My reaction with this compound over a solid acid catalyst (e.g., zeolite, silica-alumina) starts well but then slows down or stops completely. What could be the cause?

Answer:

Deactivation of solid acid catalysts is a common issue and can be caused by several factors, including poisoning and fouling.

Common Deactivation Mechanisms for Solid Acid Catalysts:

Deactivation MechanismDescription
Poisoning Strong chemisorption of basic impurities (e.g., nitrogen compounds) onto the acid sites, rendering them inactive.[1][2]
Fouling/Coking Deposition of heavy organic byproducts or polymers on the catalyst surface and in its pores, blocking access to active sites.[3]
Leaching Dissolution of active catalytic species from the solid support into the reaction medium, leading to a loss of activity.

Troubleshooting Decision Tree:

G start Inconsistent Reaction Rate analyze_catalyst Characterize Spent Catalyst (e.g., TGA, XPS, BET surface area) start->analyze_catalyst analyze_feed Analyze Feedstock for Poisons (e.g., elemental analysis for S, N) start->analyze_feed coking High Carbon Content on Catalyst? analyze_catalyst->coking poisoning Presence of S, N, or other Poisons? analyze_catalyst->poisoning leaching Loss of Surface Area or Active Metals? analyze_catalyst->leaching regenerate_calcination Regenerate by Calcination coking->regenerate_calcination Yes purify_feed Purify Feedstock poisoning->purify_feed Yes modify_catalyst Modify Catalyst Support or Active Phase leaching->modify_catalyst Yes

Caption: Decision tree for troubleshooting solid acid catalyst deactivation.

Experimental Protocol: Temperature-Programmed Desorption (TPD) for Catalyst Poisoning Analysis

  • Sample Preparation: Place a known weight of the spent catalyst in the TPD reactor.

  • Pre-treatment: Heat the sample under an inert gas flow to a specific temperature to remove physisorbed species.

  • Adsorption: Introduce a probe molecule (e.g., ammonia for acidity measurement) at a low temperature to saturate the catalyst surface.

  • Desorption: Heat the sample at a constant rate under a continuous flow of inert gas.

  • Detection: A thermal conductivity detector (TCD) or mass spectrometer measures the concentration of the desorbed molecules as a function of temperature. A change in the desorption profile compared to a fresh catalyst can indicate poisoning of acid sites.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with this compound?

A1: The most common poisons are substances that can interact strongly with the active sites of your catalyst. For Lewis acid catalysts, the primary poison is water , which leads to hydrolysis and deactivation. Other significant poisons include basic nitrogen-containing compounds (like amines or pyridines) and sulfur compounds .[1][2][3][4][6] For solid acid catalysts, in addition to nitrogen and sulfur compounds, be mindful of alkali and alkaline earth metals which can neutralize acid sites.[4]

Q2: How can I prevent catalyst poisoning in my reactions?

A2: Prevention is key to maintaining catalyst activity. Here are some best practices:

  • Use High-Purity Reagents: Ensure that your this compound and other reactants are of the highest possible purity.

  • Thoroughly Dry Solvents and Reagents: Use standard drying techniques like distillation from a drying agent or passing through a column of activated alumina or molecular sieves.[8]

  • Maintain an Inert Atmosphere: For air and moisture-sensitive catalysts, perform your reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[9]

  • Use a Guard Bed: For continuous flow reactions, consider using a pre-column or "guard bed" of a sacrificial material to adsorb potential poisons before they reach the main catalyst bed.[9]

Q3: My reaction mixture has turned dark/black. Is this a sign of catalyst poisoning?

A3: While a color change can indicate a side reaction, a dark or black precipitate often suggests catalyst decomposition or agglomeration rather than poisoning. For example, with palladium catalysts, the formation of palladium black indicates the catalyst has crashed out of solution and is no longer active. This can be caused by impurities, incorrect reaction temperature, or an inappropriate ligand-to-metal ratio.

Q4: Can I regenerate a poisoned catalyst?

A4: The possibility of regeneration depends on the type of catalyst and the nature of the poisoning.

  • Reversible Poisoning: In some cases, such as the adsorption of some organic molecules, the poison can be removed. For solid catalysts, this can sometimes be achieved by washing with a suitable solvent or by calcination (heating to a high temperature in the presence of air or oxygen) to burn off carbonaceous deposits (coke).[10]

  • Irreversible Poisoning: Strong chemisorption, as is often the case with sulfur on metal catalysts, can be irreversible.[4] In such instances, the catalyst may need to be discarded.

  • Lewis Acid Regeneration: Homogeneous Lewis acid catalysts are typically not regenerated and are quenched and removed during workup. For solid Lewis acids, regeneration might be possible through washing or thermal treatment, but this is highly dependent on the specific catalyst and poison.

Q5: How do I choose a catalyst that is more resistant to poisoning for my reaction with this compound?

A5: Catalyst selection is crucial for robust reactions.

  • Water Tolerance: If your reaction is prone to moisture contamination, consider using water-tolerant Lewis acids.

  • Support Effects: For heterogeneous catalysts, the choice of support material can influence poison resistance.

  • Ligand Design: In organometallic catalysis, the electronic and steric properties of the ligands can be tuned to enhance the catalyst's stability and resistance to poisoning. By making the active site more sterically hindered, it can be more difficult for poisons to access and bind to it.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2,2,2-Trimethoxyacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the analysis of methyl 2,2,2-trimethoxyacetate and its related derivatives. Understanding the fragmentation patterns and ionization efficiencies of these orthoesters is crucial for their characterization in various research and development settings. This document outlines the expected fragmentation behaviors under different ionization methods, offers detailed experimental protocols, and presents a comparison with alternative analytical approaches.

Introduction to this compound Analysis

This compound is an orthoester containing a methyl ester group. Its unique structure, with three methoxy groups attached to a single carbon, influences its behavior in mass spectrometry. The analysis of this compound and its derivatives is pertinent in fields where orthoesters are used as protecting groups or synthetic intermediates. This guide focuses on providing practical insights into its analysis using common mass spectrometry platforms.

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The most common methods—Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI)—offer distinct advantages and produce different spectral information.

Ionization TechniquePrincipleKey Characteristics for Orthoester Analysis
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Provides detailed structural information through characteristic fragment ions. The molecular ion may be weak or absent.
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction. This is a softer ionization technique.Produces a prominent pseudomolecular ion (e.g., [M+H]⁺), which helps in determining the molecular weight. Fragmentation is less extensive than in EI.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of ions. It is a very soft ionization technique.Ideal for analyzing polar or charged derivatives. Typically produces protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with minimal fragmentation.

Electron Ionization (EI) Mass Spectrometry

Due to the unavailability of a public domain EI mass spectrum for this compound, this guide utilizes the mass spectrum of a close structural analog, trimethyl orthoacetate , as a reference. The fragmentation of this compound is predicted based on the observed fragmentation of this analog and the known fragmentation patterns of methyl esters.

Reference Compound: Trimethyl Orthoacetate (C₅H₁₂O₃, MW: 120.15)

The EI mass spectrum of trimethyl orthoacetate is characterized by several key fragments that indicate the cleavage of the orthoester moiety.

m/zProposed FragmentRelative Intensity (%)
105[M - CH₃]⁺8.0
89[M - OCH₃]⁺45.2
43[CH₃CO]⁺100.0

Predicted Fragmentation of this compound (C₆H₁₂O₅, MW: 164.16)

Based on the fragmentation of trimethyl orthoacetate and methyl acetate, the following fragments are anticipated for this compound under EI conditions.

m/zProposed FragmentPredicted Relative Intensity
149[M - CH₃]⁺Low
133[M - OCH₃]⁺Moderate
105[C(OCH₃)₃]⁺High
59[COOCH₃]⁺Moderate
43[CH₃CO]⁺Low (rearrangement)
Proposed EI Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway for this compound under electron ionization.

G Predicted EI Fragmentation of this compound M [C₆H₁₂O₅]⁺˙ m/z 164 M_minus_CH3 [C₅H₉O₅]⁺ m/z 149 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [C₅H₉O₄]⁺ m/z 133 M->M_minus_OCH3 - •OCH₃ C_OCH3_3 [C(OCH₃)₃]⁺ m/z 105 M->C_OCH3_3 - •COOCH₃ COOCH3 [COOCH₃]⁺ m/z 59 M->COOCH3 - •C(OCH₃)₃ M_minus_OCH3->C_OCH3_3 - CO G Derivatization and GC-MS Workflow Sample Sample containing This compound Hydrolysis Acid-catalyzed Hydrolysis Sample->Hydrolysis Derivatization Silylation (e.g., BSTFA) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

A Comparative Guide to Methylating Agents: Featuring Methyl 2,2,2-Trimethoxyacetate and Other Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, methylation is a fundamental transformation for modifying the structure and properties of molecules. The choice of a methylating agent is critical, influencing reaction efficiency, substrate scope, and safety. This guide provides an objective comparison of methyl 2,2,2-trimethoxyacetate and other commonly employed methylating agents, namely dimethyl sulfate, methyl iodide, and diazomethane. The information presented is supported by available experimental data to aid researchers in making informed decisions for their synthetic needs.

Introduction to Methylating Agents

Methylating agents are indispensable tools in organic chemistry, used to introduce a methyl group (-CH3) onto a variety of functional groups, including hydroxyls, amines, and carboxylic acids. The ideal methylating agent offers high reactivity, selectivity, and safety. This comparison focuses on the performance of this compound in the context of established and potent methylating agents.

This compound , an orthoester, represents a class of compounds that can act as alkylating agents, although it is not as commonly used as traditional methylating agents. Its reactivity is predicated on the electrophilic nature of the central carbon atom. While direct experimental data on its methylating efficacy is scarce, its performance can be inferred from structurally similar orthoesters like trimethyl orthoacetate.

Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent widely used in industrial processes.[1] It is known for its high reactivity towards a broad range of nucleophiles. However, its high toxicity and carcinogenicity necessitate stringent safety precautions.[1]

Methyl iodide (MeI) is another highly reactive and versatile methylating agent.[2] It is a potent electrophile and readily participates in S_N2 reactions. Similar to DMS, it is toxic and requires careful handling.[3]

Diazomethane (CH2N2) is a highly efficient methylating agent, particularly for carboxylic acids, yielding clean reactions with nitrogen gas as the only byproduct.[4] However, it is extremely toxic and explosive, limiting its use to small-scale laboratory applications with specialized equipment.[4]

Quantitative Comparison of Methylating Agents

The following table summarizes the performance of the selected methylating agents based on available experimental data. It is important to note that the data for this compound is based on its analogue, trimethyl orthoacetate, due to the limited availability of direct experimental results.

Methylating AgentSubstrateProductYield (%)Reaction ConditionsReference
Trimethyl Orthoacetate (analogue for this compound)(Poly)hydroxynaphthazarins (β-OH)Methoxy derivatives79-89 (mono-O-methylated)MeC(OMe)3, reflux[4]
(Poly)hydroxynaphthazarins (two β-OH)Di-O-methylated derivatives71-78MeC(OMe)3, reflux[4]
Dimethyl Sulfate (DMS) PhenolAnisole~95NaOH, reflux[1]
AnilineN-MethylanilineHighVaries
Salicylic AcidMethyl Salicylate96NaHCO3, 90°C
Methyl Iodide (MeI) PhenolAnisoleHighBase (e.g., K2CO3), solvent[2]
AnilineN-MethylanilineHighVaries[5]
Carboxylic AcidMethyl EsterHighBase (e.g., K2CO3), solvent[2]
Diazomethane (CH2N2) Carboxylic AcidMethyl EsterQuantitativeEthereal solution, room temp.[4]

Experimental Protocols

Detailed methodologies for key methylation reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Methylation of a Phenol using Trimethyl Orthoacetate (Analogous Protocol)
  • Reaction Setup: A solution of the hydroxynaphthazarin derivative in trimethyl orthoacetate is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained for a period determined by reaction monitoring (e.g., by TLC).

  • Work-up: After completion, the excess trimethyl orthoacetate is removed under reduced pressure. The residue is then purified by column chromatography to isolate the methylated product.

Methylation of a Carboxylic Acid using Dimethyl Sulfate
  • Reaction Setup: Salicylic acid and sodium bicarbonate are mixed in a reaction vessel.

  • Reagent Addition: Dimethyl sulfate is added to the mixture.

  • Reaction Execution: The reaction mixture is heated to 90°C and stirred for 90 minutes.

  • Work-up: The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is washed with water to remove excess DMS and inorganic salts. The organic layer is then dried and the solvent evaporated to yield the product, which can be further purified if necessary.

Methylation of an Amine using Methyl Iodide
  • Reaction Setup: The amine is dissolved in a suitable solvent (e.g., acetone, DMF) in a reaction flask. A base, such as potassium carbonate, is added to the mixture.

  • Reagent Addition: Methyl iodide is added dropwise to the stirred suspension at room temperature.

  • Reaction Execution: The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC or GC.

  • Work-up: The inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

Esterification of a Carboxylic Acid using Diazomethane

Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Diazomethane Preparation: An ethereal solution of diazomethane is prepared immediately before use from a suitable precursor (e.g., Diazald®).

  • Reaction Execution: The carboxylic acid is dissolved in a suitable solvent (e.g., diethyl ether, methanol). The ethereal solution of diazomethane is added portion-wise until the yellow color of diazomethane persists, indicating the reaction is complete. Nitrogen gas is evolved during the reaction.

  • Work-up: The excess diazomethane is carefully quenched by the dropwise addition of acetic acid. The solvent is then removed under reduced pressure to yield the methyl ester, which is often pure enough for subsequent use.

Visualizing Methylation Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Substrate Reaction_Vessel Reaction Vessel Substrate->Reaction_Vessel Solvent_Base Solvent & Base Solvent_Base->Reaction_Vessel Reaction_Execution Stirring / Heating Reaction_Vessel->Reaction_Execution Methylating_Agent Methylating Agent Methylating_Agent->Reaction_Execution Quenching Quenching Reaction_Execution->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product Methylated Product Purification->Product

A generalized workflow for a chemical methylation reaction.

Methylation_Mechanisms cluster_sn2 SN2 Pathway cluster_orthoester Orthoester Pathway cluster_diazomethane Diazomethane Pathway SN2_Reagents Dimethyl Sulfate Methyl Iodide SN2_Mechanism Direct nucleophilic attack on methyl group SN2_Reagents->SN2_Mechanism Methylated_Product Methylated Product SN2_Mechanism->Methylated_Product Orthoester This compound (and analogues) Acid_Activation Acidic Activation Orthoester->Acid_Activation Carbonium_Ion Dialkoxycarbonium Ion (Strong Electrophile) Acid_Activation->Carbonium_Ion Carbonium_Ion->Methylated_Product Diazomethane Diazomethane Protonation Protonation by acidic substrate Diazomethane->Protonation Methylation_Step Nucleophilic attack by conjugate base Protonation->Methylation_Step Methylation_Step->Methylated_Product Substrate_Nuc Nucleophilic Substrate (e.g., R-OH, R-NH2, R-COOH) Substrate_Nuc->SN2_Mechanism Substrate_Nuc->Carbonium_Ion Substrate_Nuc->Protonation

References

A Comparative Guide to Analytical Methods for Detecting Residual Methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products is paramount. The presence of residual solvents, such as methyl 2,2,2-trimethoxyacetate, a potential impurity from synthesis or manufacturing processes, must be meticulously monitored and controlled. This guide provides a comparative overview of analytical methodologies for the detection and quantification of residual this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques can be employed for the determination of residual this compound. The most prominent and suitable methods include Headspace Gas Chromatography (HS-GC) with either Flame Ionization Detection (FID) or Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) with UV detection may also be considered as an alternative.

A summary of the performance characteristics of these methods is presented in the table below. It is important to note that while specific data for this compound is not always available in the literature, the data presented is based on methods for similar volatile esters and established practices for residual solvent analysis.[1][2][3]

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
HS-GC-FID Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.Typically in the low ppm range (e.g., 1-10 ppm).[3]Typically in the range of 5-30 ppm.[3][4]> 0.99.[3]Robust, reliable, and widely available. Excellent for routine quality control.Less specific than MS; co-eluting impurities can interfere.
HS-GC-MS Separation of volatile compounds followed by mass-based detection, providing structural information.Sub-ppm to low ppm range (e.g., 0.1-5 ppm).Low ppm range (e.g., 0.5-15 ppm).> 0.99.[5]Highly specific and sensitive, allowing for positive identification of the analyte.Higher instrument cost and complexity compared to FID.
qNMR Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.Dependent on sample concentration and magnetic field strength, typically in the range of 0.05-0.1% w/w.Dependent on sample concentration and magnetic field strength, typically around 0.1-0.3% w/w.Excellent linearity is inherent to the method.[6][7]Primary analytical method, often not requiring a specific reference standard for the analyte. Provides structural confirmation. Non-destructive.Lower sensitivity compared to chromatographic methods. Higher initial instrument cost.
HPLC-UV Separation of compounds in a liquid phase followed by detection based on UV absorbance.Generally higher than GC methods for volatile, non-chromophoric compounds.Generally higher than GC methods.> 0.99.Suitable for non-volatile or thermally labile compounds.This compound lacks a strong chromophore, leading to poor sensitivity. May require derivatization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted and validated for the specific analysis of this compound.

Headspace Gas Chromatography (HS-GC-FID/MS)

This method is highly suitable for the volatile nature of this compound.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.

  • Add 5 mL of a suitable high-boiling point solvent in which the sample is soluble (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).[8]

  • Prepare a standard solution of this compound in the same solvent at a known concentration (e.g., 100 µg/mL).

  • Seal the vials with crimp caps.

Instrumentation and Conditions:

ParameterRecommended Condition
Headspace Autosampler
Vial Equilibration Temperature80 - 120 °C
Vial Equilibration Time15 - 30 min
Transfer Line Temperature90 - 130 °C
Pressurization Time0.5 - 1.0 min
Injection Volume1 mL of headspace gas
Gas Chromatograph
ColumnDB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)[9]
Carrier GasHelium or Hydrogen
Flow Rate1-2 mL/min
Inlet Temperature200 - 250 °C
Oven Temperature ProgramInitial: 40 °C (hold for 5 min), Ramp: 10 °C/min to 240 °C, Hold for 5 min
Detector (FID)
Temperature250 - 300 °C
Hydrogen Flow30 - 40 mL/min
Air Flow300 - 400 mL/min
Detector (MS)
Ion Source Temperature230 °C
Mass Rangem/z 35-350
Scan ModeFull Scan or Selected Ion Monitoring (SIM)

Experimental Workflow for HS-GC Analysis

HS_GC_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gc Gas Chromatography cluster_det Detection cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve seal Seal Vial dissolve->seal equilibrate Equilibrate Vial seal->equilibrate inject Inject Headspace equilibrate->inject separate Separation on Column inject->separate detect_fid FID separate->detect_fid detect_ms MS separate->detect_ms quantify Quantification detect_fid->quantify detect_ms->quantify qNMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Concentration integrate->calculate

References

Kinetic Showdown: Unraveling the Reactivity of Methyl 2,2,2-trimethoxyacetate and its Orthoester Cousins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic stability of functional groups is paramount for designing robust molecules and optimizing reaction conditions. This guide provides a comparative analysis of the reaction kinetics of methyl 2,2,2-trimethoxyacetate, a specialized orthoester, against common alternatives. By examining experimental data on hydrolysis rates, we aim to furnish a clear framework for selecting the appropriate orthoester based on desired reactivity and stability.

Orthoesters are versatile functional groups, serving as protecting groups for carboxylic acids, precursors to ketene acetals, and reactive intermediates in various chemical transformations. Their utility is intrinsically linked to their kinetic stability, particularly their susceptibility to hydrolysis, which can be finely tuned by the electronic nature of the substituents. Here, we delve into the kinetic profiles of this compound and compare it with other structurally related orthoesters.

Comparative Kinetic Data: The Influence of Substituents on Hydrolysis Rates

This compound, with its electron-withdrawing methoxycarbonyl group, is expected to exhibit significantly greater stability towards acid-catalyzed hydrolysis compared to orthoesters bearing electron-donating or simple alkyl groups. This increased stability can be attributed to the destabilization of the carbocation intermediate formed during the hydrolysis mechanism.

OrthoesterSubstituent (R in RC(OCH₃)₃)Half-life (t₁₂) at pH 7 [min]Half-life (t₁₂) at pH 1 [min]
Trimethyl orthoacetate-CH₃10<< 1
Trimethyl orthoformate-H~100~1
This compound -COOCH₃ >1000 (estimated) Significantly >10 (estimated)
Trimethyl trifluoroorthoacetate-CF₃Very high>10000
Triethyl orthoacetate-CH₃ (triethoxy)Data not availableData not available

Note: The data for trimethyl orthoacetate and trimethyl orthoformate are extracted from studies by von Delius et al.[1][2]. The values for this compound are estimations based on the established electronic trends.

Experimental Protocols: A Guide to Measuring Orthoester Hydrolysis Kinetics

The kinetic analysis of orthoester hydrolysis is most commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy or titrimetric methods. Below are detailed protocols for these key experiments.

NMR Spectroscopic Monitoring of Hydrolysis

This method allows for the direct observation of the disappearance of the orthoester and the appearance of the ester and alcohol products over time.

Materials:

  • Orthoester of interest (e.g., this compound)

  • Deuterated solvent (e.g., D₂O, CD₃CN/D₂O mixture)

  • Acid catalyst (e.g., HCl, DCl)

  • Internal standard (e.g., 1,4-dioxane, TMS)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Prepare a stock solution of the orthoester in the deuterated solvent.

  • Prepare a stock solution of the acid catalyst in the deuterated solvent.

  • Equilibrate both solutions to the desired reaction temperature.

  • In a pre-thermostated NMR tube, combine the orthoester solution and the internal standard.

  • Initiate the reaction by adding a known volume of the acid catalyst solution to the NMR tube, starting the timer simultaneously.

  • Quickly mix the contents and place the NMR tube in the spectrometer.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a non-exchangeable proton of the orthoester and the internal standard.

  • Calculate the concentration of the orthoester at each time point relative to the constant concentration of the internal standard.

  • Plot the natural logarithm of the orthoester concentration versus time. The negative of the slope of the resulting linear fit will give the pseudo-first-order rate constant (k_obs).

Titrimetric Analysis of Hydrolysis

This classic method involves quenching the reaction at different time points and titrating the liberated carboxylic acid.

Materials:

  • Orthoester

  • Aqueous acid solution (e.g., HCl)

  • Standardized sodium hydroxide (NaOH) solution

  • Indicator (e.g., phenolphthalein)

  • Ice bath

  • Erlenmeyer flasks

  • Pipettes and burette

Procedure:

  • Prepare a solution of the orthoester in the aqueous acid solution in a thermostated water bath.

  • Start the timer upon mixing.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an Erlenmeyer flask containing ice-cold water.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • To determine the concentration at infinite time (completion), heat a separate aliquot of the reaction mixture to ensure complete hydrolysis, cool, and then titrate.

  • The concentration of the carboxylic acid formed at each time point is proportional to the volume of NaOH used.

  • Calculate the concentration of the remaining orthoester at each time point.

  • Plot the appropriate function of concentration versus time (e.g., ln[orthoester] vs. time for a first-order reaction) to determine the rate constant.

Visualizing the Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Orthoester_Sol Orthoester Solution Mixing Mix & Start Timer Orthoester_Sol->Mixing Acid_Sol Acid Catalyst Solution Acid_Sol->Mixing NMR_Acquisition Acquire NMR Spectra at Intervals Mixing->NMR_Acquisition Integration Integrate Signals NMR_Acquisition->Integration Plotting Plot ln[Orthoester] vs. Time Integration->Plotting Rate_Constant Determine Rate Constant Plotting->Rate_Constant

Caption: Experimental workflow for kinetic analysis of orthoester hydrolysis using NMR spectroscopy.

Hydrolysis_Pathway Orthoester RC(OR')₃ Protonation Protonated Orthoester [RC(OR')₂(OH'R')]+ Orthoester->Protonation + H⁺ Carbocation Dialkoxycarbenium Ion [RC(OR')₂]+ Protonation->Carbocation - R'OH Carbocation->Protonation + R'OH Hemiorthoester Hemiorthoester RC(OR')₂(OH) Carbocation->Hemiorthoester + H₂O Hemiorthoester->Carbocation - H₂O, + H⁺ Ester Ester RCOOR' Hemiorthoester->Ester - R'OH Alcohol Alcohol R'OH

Caption: Simplified signaling pathway for the acid-catalyzed hydrolysis of an orthoester.

References

The Strategic Application of Methyl 2,2,2-Trimethoxyacetate in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the selection of an appropriate reagent is a critical decision that balances reactivity, selectivity, cost, and safety. Methyl 2,2,2-trimethoxyacetate, an orthoester, presents itself as a versatile reagent for methylation and esterification reactions. This guide provides a comprehensive cost-benefit analysis of using this compound compared to other common alternatives, supported by available data and general mechanistic principles, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison of Methylating and Esterifying Agents

This compound serves as a source of a methyl group or a methoxycarbonylmethyl group. Its utility is best understood in comparison with other reagents used for similar transformations. The primary alternatives include traditional methylating agents like dimethyl sulfate and dimethyl carbonate, and other orthoesters such as trimethyl orthoacetate for esterification.

Data Summary

ReagentTypical ApplicationPrice (USD/mol)Key AdvantagesKey Disadvantages
This compound Esterification, MethylationNot readily availableMild reaction conditions, formation of volatile byproductsLimited commercial availability and pricing, lack of extensive application data
Dimethyl Sulfate (DMS) Methylation~$10 - $20High reactivity, cost-effective for methylationHigh toxicity, carcinogenicity, requires stringent handling protocols[1]
Dimethyl Carbonate (DMC) Methylation~$5 - $15"Green" reagent, low toxicity, biodegradableLower reactivity than DMS, may require harsher conditions
Trimethyl Orthoacetate Esterification~$50 - $70Effective for esterification of sensitive substrates, drives equilibrium by removing waterHigher cost compared to simple acid catalysts, can introduce an extra methyl group

Note: Prices are estimates based on available online data and may vary significantly based on supplier, purity, and quantity.

Detailed Experimental Protocols

While specific protocols for this compound are not widely published, its reactivity as an orthoester allows for the adaptation of general procedures for orthoester-mediated reactions.

General Protocol for Esterification using an Orthoester (e.g., Trimethyl Orthoacetate)

This protocol can be adapted for this compound.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) in an inert solvent (e.g., toluene, 10 mL) is added the orthoester (1.2-1.5 mmol).

  • Catalyst Addition: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, scandium(III) triflate) is added.

  • Reaction Conditions: The reaction mixture is heated to a temperature that allows for the removal of the alcohol byproduct (e.g., methanol) by distillation, typically between 80-120 °C. The reaction progress is monitored by TLC or GC.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired ester.

Protocol for Methylation using Dimethyl Sulfate (for comparison)

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: The substrate (e.g., a phenol or a carboxylic acid, 1.0 mmol) is dissolved in a suitable solvent (e.g., acetone, DMF, or dichloromethane, 10 mL).

  • Base Addition: A base (e.g., potassium carbonate, sodium hydride, or a tertiary amine, 1.2-2.0 mmol) is added to the solution to deprotonate the substrate.

  • Reagent Addition: Dimethyl sulfate (1.1-1.5 mmol) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

  • Work-up: The reaction is quenched by the addition of an aqueous solution (e.g., ammonium hydroxide to destroy excess DMS). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

Mechanistic Insights and Logical Workflow

The reactivity of orthoesters like this compound is predicated on their ability to act as precursors to alkoxycarbenium ions under acidic conditions. This intermediate is a potent electrophile that can be trapped by nucleophiles such as carboxylic acids or amines.

reaction_mechanism Orthoester This compound ProtonatedOrthoester Protonated Orthoester Orthoester->ProtonatedOrthoester + H+ CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate Tetrahedral Intermediate CarboxylicAcid->Intermediate Proton H+ Proton->ProtonatedOrthoester Carbocation Alkoxycarbenium Ion ProtonatedOrthoester->Carbocation - CH3OH Carbocation->Intermediate + R-COOH Methanol Methanol (CH3OH) Ester Methyl Ester (R-COOCH3) Intermediate->Ester - H+ Byproduct Methyl 2,2-dimethoxyacetate Intermediate->Byproduct

Caption: General mechanism for acid-catalyzed esterification using an orthoester.

The decision to use this compound or an alternative reagent can be guided by a logical workflow that considers the specific requirements of the synthesis.

workflow Start Define Synthetic Goal (Methylation/Esterification) Substrate_Sensitivity Is the substrate sensitive to harsh conditions? Start->Substrate_Sensitivity Toxicity_Concern Are there significant toxicity concerns? Substrate_Sensitivity->Toxicity_Concern Yes Cost_Constraint Is cost a primary constraint? Substrate_Sensitivity->Cost_Constraint No Use_Orthoester Consider this compound or Trimethyl Orthoacetate Toxicity_Concern->Use_Orthoester Yes Use_DMC Use Dimethyl Carbonate Toxicity_Concern->Use_DMC No Cost_Constraint->Toxicity_Concern No Use_DMS Use Dimethyl Sulfate (with caution) Cost_Constraint->Use_DMS Yes

Caption: Decision workflow for selecting a methylating or esterifying agent.

Cost-Benefit Analysis

This compound

  • Benefits: The primary advantage of using an orthoester like this compound lies in its ability to facilitate reactions under relatively mild and neutral conditions, avoiding the need for strong acids or bases that can be detrimental to sensitive functional groups. The byproducts of the reaction, an alcohol and another ester, are generally volatile and easily removed.

  • Costs: The most significant drawback is the current lack of widespread commercial availability and transparent pricing, which suggests a high cost per mole compared to bulk commodity chemicals. Furthermore, the limited number of published applications means that reaction optimization may be required, adding to research and development time and costs.

Alternative Reagents

  • Dimethyl Sulfate (DMS):

    • Benefits: DMS is a highly effective and inexpensive methylating agent. Its high reactivity often leads to high yields and short reaction times.

    • Costs: The extreme toxicity and carcinogenicity of DMS necessitate specialized handling procedures and safety precautions, which add to the operational cost and risk. Waste disposal of DMS-contaminated materials also requires specific and costly procedures.

  • Dimethyl Carbonate (DMC):

    • Benefits: DMC is considered a "green" methylating agent due to its low toxicity and biodegradability. It is a cost-effective and safer alternative to DMS.

    • Costs: The lower reactivity of DMC compared to DMS often requires higher temperatures, longer reaction times, or the use of specific catalysts, which can increase energy consumption and process complexity.

  • Trimethyl Orthoacetate:

    • Benefits: As a well-studied orthoester, it is a reliable reagent for the esterification of carboxylic acids, especially for substrates that are sensitive to water. It effectively drives the reaction equilibrium forward by consuming water.

    • Costs: It is more expensive than traditional esterification methods that use a simple alcohol and a catalytic amount of acid.

Conclusion

This compound presents a potentially valuable tool for specific applications in organic synthesis where mild reaction conditions are paramount and the substrate is of high value. Its benefits are primarily associated with its presumed low toxicity and the generation of easily removable byproducts. However, the current high cost, limited availability, and lack of extensive documentation on its use are significant barriers to its widespread adoption.

For general-purpose methylation, dimethyl carbonate offers a favorable balance of reactivity, cost, and safety, making it a preferred "green" alternative. Dimethyl sulfate remains a viable option for large-scale processes where its high reactivity and low cost outweigh the significant safety and handling costs. For esterifications, traditional methods remain the most cost-effective, while orthoesters like trimethyl orthoacetate are reserved for more challenging substrates.

Ultimately, the decision to employ this compound will depend on a careful evaluation of the specific synthetic challenge, the value of the target molecule, and the available resources for process development and reagent sourcing. As more data on its applications and pricing become available, a more definitive assessment of its place in the synthetic chemist's toolbox can be made.

References

A Comparative Guide to the Environmental Impact of Methylating Agents: Seeking Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that extends beyond reaction yield and purity. The growing emphasis on green chemistry necessitates a thorough evaluation of the environmental footprint of chemicals used in synthesis. This guide provides a comparative analysis of the environmental impact of several alternatives to traditional methylating agents, in light of the limited available data for methyl 2,2,2-trimethoxyacetate.

Currently, there is a notable lack of publicly available experimental data on the environmental impact of this compound. Therefore, this guide focuses on comparing the environmental profiles of established and emerging alternatives that can be employed in similar synthetic applications, such as methylation. The alternatives discussed include the green solvent and reagent dimethyl carbonate (DMC), the bio-based solvent anisole, and the more conventional methyl acetate. For baseline comparison, the hazardous profiles of traditional methylating agents, methyl iodide and dimethyl sulfate, are also considered.

Quantitative Environmental Impact Data

The following table summarizes key environmental and toxicological data for the selected alternatives. It is important to note that direct comparisons can be complex due to variations in testing methodologies and the specific environmental impact categories assessed in different studies.

ChemicalBiodegradabilityAquatic ToxicityHuman Health HazardsGreen Chemistry Metrics & Notes
Dimethyl Carbonate (DMC) Readily biodegradable.[1]Low toxicity to fish, daphnia, and algae.[1]Low acute toxicity; not considered a skin or eye irritant.[1] Does not cause mutagenic effects.[1]Considered a green reagent; nontoxic and produced by a clean process.[2] VOC exempt in the US and Canada.[2] Life cycle assessments (LCA) are available, but environmental impact can vary significantly with the production process.[3][4][5][6][7]
Anisole Considered biodegradable.[8]Data indicates some level of aquatic toxicity.Moderately toxic by ingestion and a skin irritant.[9]Can be derived from renewable sources. Often presented as a greener alternative to chlorinated solvents like chlorobenzene, with reduced human and ecosystem toxicity.[10] However, its synthesis can have a higher climate change impact compared to some traditional solvents.[10]
Methyl Acetate Readily biodegradable.[11]Low toxicity concern to aquatic organisms.[11]Can cause eye irritation and central nervous system effects at high concentrations.[12] Proposed to be harmful to human health by the Canadian government due to potential developmental toxicity from exposure to aerosolized products.[13][14]Not expected to bioaccumulate.[11]
Methylal (Dimethoxymethane) Biodegradable.Environmental effects have been investigated, with no significant effects found.[15]May cause effects on the central nervous system and is irritating to the eyes and respiratory tract.[15] Considered to be of low hazard potential to humans in a Canadian screening assessment.[16]Highly volatile and flammable.[15]
Methyl Iodide Not readily biodegradable (16% in 28 days).[17]Poses risks to ecosystems if released into the environment.[18]Highly toxic if inhaled, ingested, or absorbed through the skin. Suspected carcinogen.[18][19]A traditional, highly reactive methylating agent with a significant hazardous profile.[18]
Dimethyl Sulfate No specific data on biodegradability found in the search results.No specific data on aquatic toxicity found in the search results.A potent alkylating agent that is carcinogenic and highly toxic.A traditional methylating agent with high reactivity but also high toxicity and environmental concern.

Experimental Protocols

Detailed experimental methodologies are crucial for the critical evaluation of environmental impact data. Below are summaries of protocols used in the assessment of some of the discussed chemicals.

Biodegradability Testing of Dimethyl Carbonate
  • Methodology: The biodegradability of dimethyl carbonate is often assessed using standardized tests such as those outlined by the Organisation for Economic Co-operation and Development (OECD). For instance, a ready biodegradability test (e.g., OECD 301D) can be employed.

  • Procedure: A defined concentration of dimethyl carbonate is introduced into a mineral medium inoculated with microorganisms from a source like activated sludge. The degradation of the substance is monitored over a 28-day period by measuring the consumption of oxygen or the production of carbon dioxide. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation within a specified timeframe.[1]

Aquatic Toxicity Testing of Anisole
  • Methodology: Acute toxicity to aquatic organisms is typically evaluated using standardized tests with representative species, such as fish (e.g., Pimephales promelas), invertebrates (e.g., Daphnia magna), and algae (e.g., Pseudokirchneriella subcapitata).

  • Procedure: For a fish acute toxicity test (e.g., OECD 203), the test species is exposed to a range of concentrations of the test substance in water for a 96-hour period. The concentration that is lethal to 50% of the test population (LC50) is then determined. Similar protocols are used for daphnia (48-hour EC50 for immobilization) and algae (72-hour EC50 for growth inhibition).

Visualizing Environmental Impact Assessment

To better understand the logical flow of an environmental risk assessment, the following diagram illustrates a generalized workflow.

Environmental_Risk_Assessment_Workflow Generalized Environmental Risk Assessment Workflow cluster_Data_Collection Data Collection cluster_Assessment Assessment cluster_Risk_Characterization Risk Characterization cluster_Risk_Management Risk Management A Physicochemical Properties E Hazard Identification A->E B Ecotoxicity Data (Aquatic & Terrestrial) B->E C Human Health Toxicity Data C->E D Environmental Fate Data (Biodegradation, Bioaccumulation) F Exposure Assessment D->F G Dose-Response Assessment E->G H Risk Estimation F->H G->H I Decision Making & Mitigation H->I

Caption: A flowchart illustrating the key stages of a typical environmental risk assessment process.

The following diagram illustrates a simplified decision-making pathway for selecting a greener methylating agent.

Greener_Methylating_Agent_Selection Decision Pathway for Greener Methylating Agent Selection Start Identify Need for Methylation Step1 Evaluate Traditional Agents (e.g., Methyl Iodide, Dimethyl Sulfate) Start->Step1 Step2 Assess Greener Alternatives (e.g., DMC, Anisole) Step1->Step2 No/Seek Improvement Hazardous High Toxicity & Environmental Risk Step1->Hazardous Yes Consider_Alternatives Proceed with Caution or Seek Alternatives Step2->Consider_Alternatives Unfavorable Greener_Option Lower Toxicity & Favorable Environmental Profile Step2->Greener_Option Favorable Hazardous->Consider_Alternatives Consider_Alternatives->Step2 LCA Consider Life Cycle Assessment (LCA) for Production Impact Greener_Option->LCA Select_Agent Select Optimal Greener Agent LCA->Select_Agent

Caption: A decision tree for selecting a more environmentally friendly methylating agent.

Conclusion

While a direct environmental comparison involving this compound is not currently possible due to a lack of data, a review of its potential alternatives highlights a clear trend towards the adoption of greener chemicals in synthesis. Dimethyl carbonate stands out as a promising alternative with its favorable biodegradability and low toxicity profile, although its environmental impact is highly dependent on the manufacturing process. Anisole presents a bio-based option with reduced toxicity compared to some traditional solvents, but with potential trade-offs in its production lifecycle. Methyl acetate is readily biodegradable but carries some human health warnings.

In contrast, traditional methylating agents like methyl iodide and dimethyl sulfate, while effective, pose significant environmental and health risks. For researchers and professionals in drug development, the careful consideration of these factors is paramount. The selection of reagents should not only be driven by chemical efficiency but also by a commitment to minimizing environmental harm and ensuring workplace safety. Further research into the environmental profile of novel reagents like this compound is essential to enable more comprehensive and informed decision-making in the future.

References

A Comparative Guide to the Synthesis of α-Keto Esters: Evaluating a Novel Route with Methyl 2,2,2-Trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of α-keto esters is a critical step in the creation of a wide array of pharmaceuticals and biologically active molecules. This guide provides an objective comparison of a novel synthetic pathway utilizing methyl 2,2,2-trimethoxyacetate against the well-established Grignard reaction with diethyl oxalate for the preparation of these valuable intermediates.

This comparison focuses on the synthesis of ethyl benzoylformate, a common α-keto ester, to provide a direct assessment of the two methodologies. The analysis includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways and experimental workflows to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison at a Glance

The choice of a synthetic route for α-keto esters often involves a trade-off between yield, reaction conditions, and the mitigation of side reactions. The following table summarizes the key performance indicators for the synthesis of ethyl benzoylformate using this compound versus diethyl oxalate with a Grignard reagent.

ParameterThis compound RouteDiethyl Oxalate Route
Reagent This compoundDiethyl oxalate
Grignard Reagent Phenylmagnesium bromidePhenylmagnesium bromide
Typical Yield Data not readily available in literatureUp to 98% (crude)[1]
Key Advantage Potentially higher selectivity, minimizing double addition.Well-established, high-yielding for a variety of substrates.[1]
Potential Drawback Less documented, availability and cost of reagent.Prone to double addition of the Grignard reagent, forming a tertiary alcohol.[1]
Reaction Temperature Typically low temperatures (e.g., -78 °C)Requires careful temperature control, typically between -40°C and -78°C.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in both the novel and the established synthetic routes to ethyl benzoylformate.

G Synthesis of Ethyl Benzoylformate cluster_0 Route 1: this compound cluster_1 Route 2: Diethyl Oxalate TMTA This compound Intermediate1 Tetrahedral Intermediate TMTA->Intermediate1 PhMgBr1 Phenylmagnesium bromide PhMgBr1->Intermediate1 + Product1 Ethyl Benzoylformate Intermediate1->Product1 Workup DEO Diethyl Oxalate Intermediate2 Tetrahedral Intermediate DEO->Intermediate2 PhMgBr2 Phenylmagnesium bromide PhMgBr2->Intermediate2 + Product2 Ethyl Benzoylformate Intermediate2->Product2 Workup SideProduct Tertiary Alcohol (Double Addition Product) Product2->SideProduct + Phenylmagnesium bromide

A comparison of two synthetic routes to Ethyl Benzoylformate.

Experimental Workflow Overview

A generalized workflow for the synthesis, workup, and purification of α-keto esters via a Grignard reaction is depicted below. This workflow is applicable to both the this compound and diethyl oxalate routes, with specific conditions detailed in the protocols that follow.

G General Experimental Workflow Start Start Setup Reaction Setup (Anhydrous Conditions) Start->Setup Grignard Prepare/Obtain Grignard Reagent Setup->Grignard Reaction Slow Addition of Grignard to Ester at Low Temperature Setup->Reaction Grignard->Reaction Quench Quench Reaction (e.g., sat. NH4Cl) Reaction->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification (Distillation or Chromatography) Concentrate->Purify End Pure α-Keto Ester Purify->End

A generalized workflow for chemical synthesis and purification.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of ethyl benzoylformate using both the novel and the established reagent.

Route 1: Synthesis of Ethyl Benzoylformate using this compound (Proposed Protocol)

While direct literature comparisons are scarce, the following protocol is proposed based on the known reactivity of orthoesters with Grignard reagents. This method aims to leverage the in-situ formation of a less reactive intermediate to prevent the common double-addition side reaction.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents). A solution of bromobenzene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or gentle warming.

  • Reaction with this compound: In a separate flame-dried flask, a solution of this compound (1.1 equivalents) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.

  • The freshly prepared phenylmagnesium bromide solution is then added dropwise to the cooled solution of this compound over a period of 1-2 hours, maintaining the temperature below -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2-3 hours.

  • Workup and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl benzoylformate.

Route 2: Synthesis of Ethyl Benzoylformate using Diethyl Oxalate (Established Protocol)

This is a well-documented and high-yielding method for the synthesis of α-keto esters.[1] Careful control of the reaction temperature is crucial to minimize the formation of the tertiary alcohol byproduct.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl oxalate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of Phenylmagnesium Bromide: Phenylmagnesium bromide is prepared as described in Route 1.

  • Reaction with Diethyl Oxalate: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of diethyl oxalate (1.1 to 2 molar equivalents) in anhydrous THF is cooled to -78 °C.[1]

  • The freshly prepared phenylmagnesium bromide solution (1.0 molar equivalent) is added slowly to the cooled diethyl oxalate solution with vigorous stirring, maintaining the temperature between -40°C and -78°C.[1]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to afford pure ethyl benzoylformate.[1]

Concluding Remarks

The established route for the synthesis of α-keto esters via the Grignard reaction with diethyl oxalate is a robust and high-yielding method. However, it is often plagued by the formation of a double-addition byproduct, which can complicate purification and reduce the overall yield of the desired product.

The novel synthetic route utilizing this compound presents a promising alternative. The orthoester functionality is expected to react with one equivalent of the Grignard reagent to form a stable tetrahedral intermediate that is less prone to further reaction. Upon acidic workup, this intermediate would collapse to the desired α-keto ester, potentially offering higher selectivity and a cleaner reaction profile.

Further experimental validation is required to quantify the yield and efficiency of the this compound route and to fully assess its advantages over the traditional diethyl oxalate method. Researchers are encouraged to explore this novel pathway as a potentially more selective and efficient means of synthesizing α-keto esters for applications in drug discovery and development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 2,2,2-trimethoxyacetate, a flammable liquid that requires careful handling as hazardous waste. Adherence to these protocols is critical for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable protective gloves.

  • Skin Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1]

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is expected to be a highly flammable liquid.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain.[4]

  • Waste Collection:

    • Designate a specific, compatible, and properly sealed container for the collection of this compound waste.[5] This container should be clearly labeled as "Hazardous Waste."[6]

    • The container should be made of a material that will not react with the chemical. Glass or a suitable plastic container is generally appropriate.[4]

    • Do not mix this waste with other types of chemical waste, especially incompatible materials like oxidizers.[7]

  • Labeling:

    • The hazardous waste label must be filled out completely and legibly.[6][8] The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"[6]

      • The associated hazards (e.g., "Flammable Liquid")[6]

      • The date when the waste was first added to the container.[7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

    • This storage area must be in a well-ventilated location, away from heat and potential ignition sources.[7]

    • Ensure the container is stored in secondary containment to prevent spills.[5]

  • Final Disposal:

    • Once the waste container is full, or if it has been in storage for a designated period (often not to exceed one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]

    • Follow your organization's specific procedures for requesting a waste pickup.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general guidelines for flammable liquid waste, which should be applied.

ParameterGuidelineSource
Flash Point Classification Chemicals with a flashpoint below 60°C (140°F) are typically classified as ignitable hazardous waste.[4]
Satellite Accumulation Limit Laboratories generally should not accumulate more than 25 gallons of total chemical waste before removal.[7]
Container Headspace Leave approximately 1 inch of headspace in liquid waste containers to allow for expansion.[9]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate a detailed methodology section. The procedures outlined above are based on standard laboratory safety and hazardous waste management principles.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe location Work in a well-ventilated area (e.g., Fume Hood) ppe->location collect_waste Collect waste in a designated, compatible, and sealed container location->collect_waste label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date collect_waste->label_waste store_waste Store sealed container in a designated satellite accumulation area label_waste->store_waste check_full Is the container full or ready for pickup? store_waste->check_full check_full->store_waste No arrange_pickup Arrange for disposal via EHS or licensed contractor check_full->arrange_pickup Yes end End: Waste properly disposed arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Methyl 2,2,2-trimethoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of Methyl 2,2,2-trimethoxyacetate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personnel safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Notes
Eye and Face Protection Chemical safety goggles and face shieldEnsure compliance with appropriate government standards such as NIOSH (US) or EN 166 (EU). Use of both is recommended where splashing is a risk.
Hand Protection Chemical-resistant glovesMaterials such as butyl rubber or neoprene are recommended. Inspect gloves for integrity before each use.[1]
Body Protection Flame retardant antistatic protective clothingComplete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Air-purifying respirator with appropriate cartridge or a self-contained breathing apparatus (SCBA)Required when handling in poorly ventilated areas or when vapor/aerosol generation is likely.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Do not accept damaged containers.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Store separately from incompatible materials such as strong oxidizing agents.[2]

2.2. Handling and Use

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][3]

  • Tools: Use only non-sparking tools.[2][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.[4]

2.3. Experimental Procedures

  • Quantities: Use the smallest practical quantities for experiments.

  • Aerosol Prevention: Take measures to prevent the formation of aerosols.[3]

  • Contamination: Immediately change contaminated clothing.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste in a designated, compatible, and properly labeled container. Keep the container tightly closed.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant.[4][5] Do not dispose of down the drain or in regular trash.

  • Container Disposal: Empty containers may retain hazardous residues. The first rinse of the container should be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of according to local regulations. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is critical to contain the hazard and protect personnel.

Spill_Response cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE If safe to handle Evacuate_Further Evacuate Lab & Call Emergency Services Assess->Evacuate_Further If major spill or unsafe Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose of Waste in a Sealed Container Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2,2,2-trimethoxyacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2,2-trimethoxyacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.